PD 4'-oxyacetic acid
Description
Properties
Molecular Formula |
C12H12N2O5 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C12H12N2O5/c15-10-5-6-14(12(18)13-10)8-1-3-9(4-2-8)19-7-11(16)17/h1-4H,5-7H2,(H,16,17)(H,13,15,18) |
InChI Key |
QZLQKDIAPJHBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of PD 4'-oxyacetic acid: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Cereblon Ligand for Targeted Protein Degradation
Executive Summary
PD 4'-oxyacetic acid is a key building block in the rapidly advancing field of targeted protein degradation. As a carboxylic acid-functionalized phenyl dihydrouracil (PD), it serves as a highly efficient and stable ligand for the E3 ubiquitin ligase cereblon (CRBN). This technical guide delineates the mechanism of action of this compound, its role in the formation of Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols used to characterize its function. The superior chemical stability and resistance to racemization of the phenyl dihydrouracil scaffold, as highlighted in recent studies, mark a significant improvement over previous generations of CRBN ligands, offering enhanced potency and a more straightforward pharmacological profile for the resulting PROTACs.
Core Mechanism of Action: A Cereblon-Recruiting Moiety
The primary mechanism of action of this compound is to function as a specific binder, or "warhead," for the cereblon (CRBN) protein. CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, which is responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome.
When incorporated into a PROTAC, this compound facilitates the recruitment of the CRL4^CRBN^ complex to a specific protein of interest (POI). A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the POI, a ligand for an E3 ligase (in this case, this compound for CRBN), and a flexible linker connecting the two. By bringing the E3 ligase and the target protein into close proximity, the PROTAC induces the formation of a ternary complex, leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome. This process effectively eliminates the target protein from the cellular environment.
The phenyl dihydrouracil (PD) core of this compound offers significant advantages over traditional immunomodulatory imide drug (IMiD) and even phenyl glutarimide (PG) based CRBN ligands. These advantages include enhanced chemical stability and, critically, the absence of a chiral center prone to racemization. This achirality simplifies synthesis and pharmacological evaluation, as the presence of a largely inactive (R)-enantiomer in traditional glutarimide-based PROTACs can complicate drug development.
Signaling Pathway and Logical Workflow
The signaling pathway initiated by a PROTAC containing this compound is a key aspect of its mechanism. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for evaluating such a PROTAC.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Data Presentation: Quantitative Analysis
| Compound/PROTAC | Target Protein | E3 Ligase Ligand | Assay Type | Measurement | Value | Reference |
| PD-PROTAC 2 | LCK | Phenyl Dihydrouracil | Fluorescence Polarization | CRBN Affinity (Kd) | 52 ± 19 nM | Jarusiewicz et al., ACS Med. Chem. Lett. 2023 |
| PG-PROTAC 1 | LCK | Phenyl Glutarimide | Fluorescence Polarization | CRBN Affinity (Kd) | 1.4 ± 0.2 nM | Jarusiewicz et al., ACS Med. Chem. Lett. 2023 |
| SJ43489 (PD-PROTAC 5) | LCK | Phenyl Dihydrouracil | Cellular Degradation Assay | DC50 | 0.8 nM | Jarusiewicz et al., ACS Med. Chem. Lett. 2023 |
| Pomalidomide | N/A | Pomalidomide | TR-FRET Binding Assay | IC50 | 1.2 µM | Matyskiela et al., Nat. Chem. Biol. 2018 |
| Lenalidomide | N/A | Lenalidomide | TR-FRET Binding Assay | IC50 | 1.5 µM | Matyskiela et al., Nat. Chem. Biol. 2018 |
| Phenyl Dihydrouracil Cmpd 1 | N/A | Phenyl Dihydrouracil | Fluorescence Polarization | IC50 | Similar to Pomalidomide | Stadnichenko et al., Biopolym. Cell 2024[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CRBN-based PROTACs.
CRBN Binding Affinity Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of a compound (e.g., a PD-based PROTAC) to the CRBN E3 ligase.
Principle: This competitive assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the test compound. The change in fluorescence polarization is proportional to the amount of tracer displaced.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN-DDB1 complex in assay buffer.
-
Prepare a stock solution of a fluorescently labeled CRBN ligand (e.g., Cy5-lenalidomide) in DMSO.
-
Prepare serial dilutions of the test compound (e.g., this compound-containing PROTAC) in DMSO.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add the serially diluted test compound.
-
Add a fixed concentration of the CRBN-DDB1 complex to each well.
-
Add a fixed concentration of the fluorescently labeled CRBN ligand to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped for FP measurements.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, if the Kd of the fluorescent ligand is known.
-
In Vitro Chemical Stability Assay (LC-MS)
Objective: To assess the hydrolytic stability of a PROTAC in a biologically relevant buffer.
Principle: The concentration of the intact PROTAC is monitored over time in an aqueous buffer using liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Dilute the stock solution to a final concentration (e.g., 10 µM) in phosphate-buffered saline (PBS, pH 7.4).
-
Incubate the solution at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any salts.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of the parent PROTAC.
-
Plot the percentage of the remaining PROTAC against time.
-
Calculate the half-life (t1/2) of the PROTAC under these conditions.
-
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Principle: Western blotting is used to detect and quantify the levels of the target protein in cell lysates after treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one that expresses the target protein) to 70-80% confluency.
-
Treat the cells with various concentrations of the PROTAC or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
-
Conclusion
This compound represents a significant advancement in the design of CRBN-recruiting PROTACs. Its core phenyl dihydrouracil structure confers enhanced chemical stability and circumvents the issue of racemization inherent to earlier glutarimide-based ligands. The mechanism of action, centered on the recruitment of the CRBN E3 ligase to a target protein for proteasomal degradation, offers a powerful therapeutic modality. The experimental protocols detailed herein provide a robust framework for the characterization and optimization of PROTACs utilizing this promising new building block, paving the way for the development of more potent and pharmacologically well-behaved protein degraders.
References
A Technical Guide to PD 4'-Oxyacetic Acid: A Novel Cereblon Ligand for Advanced Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and application of PD 4'-oxyacetic acid, a key building block in the development of next-generation Proteolysis Targeting Chimeras (PROTACs). This document details the experimental protocols for its incorporation into PROTACs, summarizes key quantitative data, and visualizes the underlying biological and experimental workflows.
Introduction: A New Scaffold for Enhanced PROTACs
This compound is a carboxylic acid-functionalized phenyl dihydrouracil (PD) derivative that serves as a ligand for the E3 ubiquitin ligase cereblon (CRBN). It has emerged as a superior alternative to traditional thalidomide-based immunomodulatory imide drugs (IMiDs) in PROTAC design. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PD scaffold offers improved chemical stability and eliminates the stereochemical complexity associated with thalidomide and its analogs, leading to PROTACs with enhanced potency and cleaner pharmacological profiles.[1][2]
The development of phenyl dihydrouracil-based PROTACs, including those utilizing the this compound linker attachment point, was recently described by Jarusiewicz and colleagues.[3][4] Their work demonstrated that these novel PROTACs exhibit improved stability and potent degradation of target proteins, such as the lymphocyte-specific protein tyrosine kinase (LCK), a key target in T-cell acute lymphoblastic leukemia.[3]
Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs containing a this compound-derived moiety function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the E3 ubiquitin ligase cereblon. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for phenyl dihydrouracil (PD)-based PROTACs compared to their phenyl glutarimide (PG) and immunomodulatory imide drug (IMiD) counterparts, as reported by Jarusiewicz et al.[3]
Table 1: Cereblon Binding Affinity of LCK-Targeting PROTACs
| Compound | E3 Ligand Moiety | CRBN Binding Affinity (IC₅₀, nM) |
| PD-PROTAC 2 | Phenyl Dihydrouracil | 52 ± 19 |
| PG-PROTAC 1 | Phenyl Glutarimide | 1.4 ± 0.2 |
Binding affinity was determined by a fluorescent polarization assay.
Table 2: LCK Degradation Potency in KOPT-K1 Cells
| Compound | E3 Ligand Moiety | DC₅₀ (nM) (HiBiT Assay) | Dₘₐₓ (%) (Western Blot) | DC₅₀ (nM) (Western Blot) |
| PD-PROTAC 5 | Phenyl Dihydrouracil | 0.8 | >98.4 ± 0.6 | 0.23 ± 0.13 |
| PG-PROTAC 4 | Phenyl Glutarimide | 8 | N/A | N/A |
| PD-PROTAC 2 | Phenyl Dihydrouracil | N/A | 66 ± 7 | 8 ± 6 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative LCK-targeting PROTAC incorporating the this compound linker, based on the procedures described by Jarusiewicz et al.[3]
Synthesis of a PD-PROTAC for LCK Degradation
The synthesis involves the coupling of a dasatinib-derived amine with the carboxylic acid of the this compound moiety.
Caption: General workflow for the synthesis of an LCK-targeting PD-PROTAC.
Materials:
-
Dasatinib-linker-amine derivative
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Addition of Amine: Add the dasatinib-linker-amine derivative (1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by LCMS.
-
Purification: Upon completion, purify the crude product by reverse-phase preparative HPLC using a C18 column with a gradient of acetonitrile in water (containing 0.1% TFA).
-
Lyophilization: Lyophilize the fractions containing the pure product to yield the final PD-PROTAC as a solid.
-
Characterization: Confirm the identity and purity of the final compound using high-resolution mass spectrometry and NMR spectroscopy.
LCK Degradation Assay (Western Blot)
Cell Culture and Treatment:
-
Culture KOPT-K1 cells in the appropriate growth medium.
-
Treat the cells with varying concentrations of the PD-PROTAC for 4 hours.
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with a primary antibody against LCK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the design of cereblon-recruiting PROTACs. Its incorporation into PROTAC scaffolds leads to molecules with improved chemical stability and potent, often superior, protein degradation capabilities compared to their IMiD- and PG-based predecessors.[3] The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics for a range of diseases.
References
- 1. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation | CoLab [colab.ws]
- 2. In This Issue, Volume 14, Issue 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Frontiers in Targeted Protein Degradation: A Technical Guide to PD 4'-Oxyacetic Acid for Novel PROTAC Targets
For Immediate Release
This technical guide provides an in-depth exploration of PD 4'-oxyacetic acid, a novel building block for the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals interested in the cutting-edge of targeted protein degradation. This document details the potential of this compound as a superior cereblon (CRBN) E3 ligase ligand, with a focus on its application in creating more stable and potent PROTACs. We present a known target, Lymphocyte-specific protein tyrosine kinase (LCK), as a case study, and explore the potential for targeting other novel proteins. Detailed experimental protocols and quantitative data are provided to enable the practical application of this technology.
Introduction: The Evolution of PROTACs and the Rise of Phenyl Dihydrouracil (PD)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have revolutionized drug discovery by inducing the degradation of specific target proteins rather than simply inhibiting their function.[1] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]
Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC design.[3] The initial CRBN-recruiting ligands were derived from immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.[1] However, these compounds can suffer from chemical instability, including hydrolysis in cell culture media.[1] To address these limitations, a new generation of CRBN binders has been developed, including phenyl glutarimide (PG)-based ligands. While offering improved stability, PG-based PROTACs possess a racemization-prone chiral center, which can complicate their pharmacological profile.[2]
This guide focuses on a promising alternative: Phenyl dihydrouracil (PD) , the core scaffold of this compound. PD-based cereblon binders are achiral and demonstrate enhanced chemical stability, paving the way for more robust and potent PROTACs.[4]
This compound: A Chemically Stable Building Block
This compound is a functionalized phenyl dihydrouracil derivative designed for straightforward incorporation into PROTAC synthesis. Its carboxylic acid handle allows for versatile linker attachment through standard amide coupling reactions. The key advantage of the PD moiety lies in its improved physicochemical properties compared to earlier CRBN ligands.
A recent study by Jarusiewicz et al. (2023) highlighted the superiority of PD-based PROTACs over their PG and IMiD counterparts.[1] The study focused on the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a key signaling protein in T-cells and a therapeutic target in T-cell acute lymphoblastic leukemia (T-ALL).[1]
Quantitative Comparison of LCK-Targeting PROTACs
The following table summarizes the key quantitative data from the comparative study of LCK-targeting PROTACs, demonstrating the enhanced potency of the PD-based degrader.
| Compound ID | E3 Ligase Ligand | Target Ligand | DC50 (nM) in KOPT-K1 cells | Dmax (%) in KOPT-K1 cells | Reference |
| PD-PROTAC 5 (SJ43489) | Phenyl dihydrouracil (PD) | Dasatinib | 0.8 | >95 | [1][4] |
| PG-analogue 4 | Phenyl glutarimide (PG) | Dasatinib | 8 | >95 | [4] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
These data clearly indicate that the PD-based PROTAC is approximately 10-fold more potent at degrading LCK than its PG-based counterpart.[4] This enhanced potency is attributed to the improved chemical stability and potentially more favorable ternary complex formation.[1]
Signaling Pathways and Potential Novel Targets
The successful degradation of LCK using a PD-based PROTAC opens the door to targeting other proteins in critical signaling pathways.
The LCK Signaling Pathway
LCK is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling and T-cell activation. Its degradation can effectively shut down this pathway, which is often dysregulated in hematological malignancies.
References
- 1. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored in medicinal chemistry and agrochemistry. This class of compounds is characterized by a core phenoxyacetic acid moiety, which consists of a phenyl ring linked to an acetic acid group through an ether bond. The versatility of this scaffold lies in the numerous possibilities for substitution on the aromatic ring, as well as modifications of the carboxylic acid group. These structural modifications have profound effects on the biological activity of the resulting molecules, leading to a wide range of applications, from herbicides to potent anti-inflammatory agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenoxyacetic acid derivatives, with a focus on their herbicidal and cyclooxygenase (COX) inhibitory activities.
Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Derivatives
The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the acetic acid side chain.
Herbicidal Activity
Phenoxyacetic acids were among the first selective organic herbicides developed and function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds.[1]
The key structural features influencing the herbicidal activity of phenoxyacetic acid derivatives are:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for activity. For instance, in the case of dichlorophenoxyacetic acid, the 2,4-dichloro substituted analog (2,4-D) exhibits the highest physiological activity. The herbicidal efficacy generally decreases in the order of 2,4- > 2,5- > 3,4- > 3,5- > 2,6-disubstitution[2]. The introduction of a halogen, such as chlorine, into the aromatic ring generally increases the physiological activity of phenoxyacetic acid[2].
-
The Acetic Acid Side Chain: The carboxylic acid group is essential for auxin-like activity. Esterification of this group can produce derivatives that are more readily absorbed by plants and are subsequently hydrolyzed to the active acid form within the plant[1].
Cyclooxygenase (COX) Inhibitory Activity
Certain phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
The SAR for COX inhibition reveals that:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence both the potency and selectivity of COX inhibition. For example, the introduction of a bromo substituent at the 4-position of the phenoxy ring in certain series demonstrated robust inhibitory efficacy against COX-2.
-
Modifications of the Acetic Acid Moiety: Conversion of the carboxylic acid to other functional groups, such as hydrazones, has yielded potent and selective COX-2 inhibitors.
Quantitative Data
The following table summarizes the in vitro COX inhibitory activity of selected phenoxyacetic acid derivatives.
| Compound ID | Structure (Substituents on Phenoxyacetic Acid) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | N/A | 15 | 0.05 | 300 |
| Compound 7a | Unsubstituted phenylhydrazone derivative | 14.5 | 0.13 | 111.54 |
| Compound 7b | 4-Bromophenylhydrazone derivative | 13.5 | 0.06 | 225 |
| Compound 10a | N-benzoylhydrazone derivative | - | 0.15 | - |
| Compound 10d | 4-Bromo-N-benzoylhydrazone derivative | - | 0.08 | - |
Experimental Protocols
General Synthesis of Phenoxyacetic Acid Derivatives
A common method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid ester, followed by hydrolysis of the ester.
-
Step 1: Etherification: A substituted phenol is treated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This is then reacted with an ester of a haloacetic acid (e.g., ethyl chloroacetate or methyl bromoacetate) in a suitable solvent like acetone or DMF to yield the phenoxyacetic acid ester.
-
Step 2: Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., sodium hydroxide) followed by acidification.
A general synthetic scheme is depicted below:
General synthetic route for phenoxyacetic acid derivatives.
In Vitro COX-2 Inhibition Assay
The ability of compounds to inhibit the COX-2 enzyme can be assessed using a variety of commercially available kits or established protocols. A common method is the fluorometric inhibitor screening assay.
Principle: This assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A fluorescent probe is used that reacts with PGG2 to produce a fluorescent signal. The inhibition of COX-2 activity by a test compound is measured as a decrease in the fluorescence signal.
Procedure:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), and human recombinant COX-2 enzyme as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. A control with no inhibitor and a blank with no enzyme are also prepared.
-
Incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to the control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the inhibitor concentration.
Workflow for in vitro COX-2 inhibition assay.
Herbicidal Activity Assay
The herbicidal activity of phenoxyacetic acid derivatives can be evaluated by various bioassays, often using model plant species.
Principle: The effect of the test compounds on the growth of a target plant species is measured. This can include assessing inhibition of seed germination, root elongation, or shoot growth.
Procedure (Root Growth Inhibition Assay):
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with water to the desired concentrations.
-
Seed Germination: Sterilize seeds of the target plant (e.g., cress, lettuce) and place them on filter paper in petri dishes.
-
Treatment: Add a specific volume of the test solution to each petri dish. A control group with only the solvent and water is also included.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, with a photoperiod) for a set period (e.g., 3-5 days).
-
Measurement: After the incubation period, measure the length of the primary root of the seedlings.
-
Data Analysis: Calculate the percent inhibition of root growth for each concentration compared to the control. The IC50 value (the concentration that causes 50% inhibition of root growth) can then be determined.
Signaling Pathways
Mechanism of Action of Phenoxyacetic Acid Herbicides
Phenoxyacetic acid herbicides act as synthetic auxins. In susceptible plants, they bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.
Mechanism of action of phenoxyacetic acid herbicides.
Signaling Pathway of COX-2 Inhibition
COX-2 is an inducible enzyme, and its expression is upregulated by pro-inflammatory stimuli such as cytokines and growth factors. These stimuli activate various intracellular signaling pathways, including the NF-κB and MAPK pathways, which in turn promote the transcription of the COX-2 gene. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of inflammation. COX-2 inhibitors block this enzymatic activity, thereby reducing the production of prostaglandins and alleviating inflammation.[3][4]
Signaling pathway of COX-2 mediated inflammation and its inhibition.
Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as medical or professional advice. The term "PD 4'-oxyacetic acid" did not correspond to a publicly available compound at the time of this writing. The content has been developed based on publicly accessible scientific literature regarding the broader class of phenoxyacetic acid derivatives.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. thestatesman.com [thestatesman.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Phenyl Dihydrouracil-Based PROTACs: A Technical Guide to the Basic Research Applications of PD 4'-oxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the quest for more stable and potent Proteolysis Targeting Chimeras (PROTACs) is paramount. A significant advancement in this area is the development of phenyl dihydrouracil (PD)-based cereblon (CRBN) E3 ligase binders. PD 4'-oxyacetic acid serves as a crucial, functionalized building block for these next-generation PROTACs. Unlike traditional immunomodulatory imide drug (IMiD) analogs, such as thalidomide, which are prone to hydrolytic instability and racemization, the phenyl dihydrouracil moiety offers enhanced chemical stability.[1][2][3] This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its role in constructing highly potent and stable PROTACs for preclinical research.
Core Concept: Mechanism of Action
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound is a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase cereblon (CRBN).[1][2][4] When incorporated into a PROTAC, the phenyl dihydrouracil moiety binds to CRBN. Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex.[5][6] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[5][7]
Primary Research Application: LCK Degradation in T-cell Acute Lymphoblastic Leukemia (T-ALL)
A primary application of this compound in basic research is the development of PROTACs targeting Lymphocyte-specific protein tyrosine kinase (LCK) for the potential treatment of T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] LCK is a critical signaling protein in T-cells, and its aberrant activity is a therapeutic vulnerability in T-ALL.
Researchers have synthesized LCK-targeting PROTACs by conjugating a dasatinib-derived LCK ligand with a phenyl dihydrouracil-based CRBN ligand derived from this compound.[2][3] These PD-PROTACs have demonstrated superior performance compared to their counterparts based on IMiDs or phenyl glutarimides (PG), a previously reported stabilized CRBN binder.
Data Presentation
The following tables summarize the quantitative data for representative LCK-targeting PD-PROTACs from Jarusiewicz et al. (2023).
Table 1: In Vitro Degradation Potency of LCK-Targeting PROTACs
| Compound ID | E3 Ligand Moiety | Target Ligand | DC₅₀ (nM) in KOPT-K1 cells | Dₘₐₓ (%) in KOPT-K1 cells |
|---|---|---|---|---|
| 5 (SJ43489) | Phenyl Dihydrouracil (PD) | Dasatinib Analog | 0.8 | >95% |
| PG Analog | Phenyl Glutarimide (PG) | Dasatinib Analog | 8 | >95% |
| IMiD Analog | Thalidomide Analog | Dasatinib Analog | >1000 | Not specified |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Physicochemical and Biological Properties
| Compound ID | E3 Ligand Moiety | CRBN Binding (Kd, μM) | Chemical Stability (t₁/₂, h in PBS) | Cytotoxicity (IC₅₀, nM in KOPT-K1) |
|---|---|---|---|---|
| 5 (SJ43489) | Phenyl Dihydrouracil (PD) | 1.5 | > 48 | 1.1 |
| PG Analog | Phenyl Glutarimide (PG) | 0.5 | 24 | 13 |
| IMiD Analog | Thalidomide Analog | 0.2 | < 1 | 2500 |
Kd: Dissociation constant. t₁/₂: Half-life.
The data clearly indicates that the PD-based PROTAC (Compound 5) is the most potent LCK degrader identified to date, with a sub-nanomolar DC₅₀ value.[2][3] Its enhanced chemical stability translates directly to superior cellular degradation efficacy and antiproliferative activity compared to less stable analogs.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these novel PROTACs. Below are summaries of key experimental protocols.
Synthesis of this compound-based PROTACs
The synthesis involves a multi-step chemical process where the this compound is coupled with a chosen linker, which is then conjugated to the protein of interest's ligand (e.g., a dasatinib analog).
-
Methodology: Standard peptide coupling reactions (e.g., using HATU or HBTU as coupling agents) are employed to form an amide bond between the carboxylic acid of this compound and an amine-terminated linker. The resulting intermediate is then purified and subsequently conjugated to a functionalized POI ligand. The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the target protein levels within cells following treatment with the PROTAC.
-
Cell Culture: T-ALL cell lines (e.g., KOPT-K1) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay to ensure equal loading.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the target protein (e.g., LCK) and a loading control (e.g., GAPDH).
-
Analysis: Band intensities are quantified using densitometry. The target protein level is normalized to the loading control. DC₅₀ and Dₘₐₓ values are calculated from the dose-response curve.
Chemical Stability Assay
This protocol assesses the hydrolytic stability of the PROTAC molecule in a physiologically relevant buffer.
-
Methodology: The PROTAC is incubated in phosphate-buffered saline (PBS) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The reaction is quenched with a solvent like acetonitrile. The concentration of the remaining parent PROTAC is quantified by LC-MS/MS. The half-life (t₁/₂) is calculated by plotting the natural logarithm of the percentage of remaining PROTAC against time.
Ternary Complex Formation Assay
Verifying the formation of the POI-PROTAC-E3 ligase complex is critical. Several biophysical methods can be employed.
-
Methodology (e.g., Surface Plasmon Resonance - SPR): An E3 ligase component (e.g., CRBN) is immobilized on a sensor chip. The POI is then injected along with varying concentrations of the PROTAC. An increase in the SPR signal, dependent on both the POI and the PROTAC, indicates the formation of the ternary complex on the sensor surface. This can be used to determine the kinetics and affinity of the complex formation. Other techniques include Isothermal Titration Calorimetry (ITC) and cellular assays like NanoBRET®.
Conclusion
This compound is a pivotal chemical tool for the development of advanced PROTACs. Its incorporation into a phenyl dihydrouracil-based CRBN ligand overcomes the stability limitations of earlier IMiD-based designs. The successful application in creating the most potent LCK degrader to date highlights its significant potential for basic research in targeted protein degradation.[2][3] The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this technology to explore new therapeutic strategies for a range of diseases.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using PD 4'-Oxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1]
This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing a pyridine-based linker derived from PD 4'-oxyacetic acid. This type of linker can offer favorable physicochemical properties, such as improved solubility.[1] The protocol outlines a modular synthetic strategy, a common and effective approach in PROTAC development, involving the synthesis of an E3 ligase ligand-linker conjugate and a warhead (POI ligand) with a complementary functional group, followed by their coupling to form the final PROTAC.
Signaling Pathway and Experimental Workflow
The synthesis of a PROTAC is a multi-step process that involves the preparation of key building blocks followed by their conjugation. The following diagrams illustrate the general PROTAC mechanism of action and the synthetic workflow detailed in this protocol.
Caption: General mechanism of action of a PROTAC.
Caption: Modular workflow for PROTAC synthesis.
Experimental Protocols
This protocol describes a two-part synthesis. The first part is the synthesis of a VHL E3 ligase ligand-linker conjugate with a terminal carboxylic acid. The second part is the coupling of this intermediate with a warhead (POI ligand) that has a terminal amine, followed by purification and characterization.
Part 1: Synthesis of VHL Ligand-Linker Conjugate with Terminal Carboxylic Acid
This procedure involves the amide coupling of a commercially available VHL ligand containing a terminal amine with this compound.
Materials and Reagents:
-
VHL ligand with a terminal amine (e.g., a derivative of VH032)
-
This compound
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the VHL ligand with a terminal amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add DIPEA (3.0 eq) followed by the portion-wise addition of PyBOP (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired VHL ligand-linker conjugate with a terminal carboxylic acid.
Part 2: Synthesis of the Final PROTAC via Amide Coupling
This part describes the coupling of the VHL ligand-linker conjugate with a warhead containing a terminal amine.
Materials and Reagents:
-
VHL ligand-linker conjugate with a terminal carboxylic acid (from Part 1)
-
Warhead with a terminal amine (e.g., a derivative of a kinase inhibitor)
-
Propanephosphonic acid anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative high-performance liquid chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the VHL ligand-linker conjugate (1.0 eq) and the warhead with a terminal amine (1.2 eq) in anhydrous DMF.
-
Addition of Reagents: Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of T3P (50% solution in ethyl acetate, 1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS (typically 2-6 hours).
-
Purification: Once the reaction is complete, purify the crude reaction mixture directly by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water with a modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to yield the final PROTAC.
-
Lyophilization: Lyophilize the fractions containing the pure product to obtain the final PROTAC as a solid.
Part 3: Characterization of the Final PROTAC
The structure and purity of the final PROTAC should be confirmed by standard analytical techniques.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized PROTAC.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the PROTAC.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a PROTAC using the described protocol. The values are illustrative and may require optimization for specific substrates.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purification Method |
| Part 1: Linker Conjugation | VHL ligand-amine, this compound | PyBOP, DIPEA | DMF | Room Temperature | 4-12 | 50-70 | Flash Chromatography |
| Part 2: Final PROTAC Synthesis | VHL ligand-linker-acid, Warhead-amine | T3P, DIPEA | DMF | Room Temperature | 2-6 | 15-40[2] | Preparative HPLC |
| Part 3: Characterization | Final PROTAC | - | - | - | - | >95% Purity | NMR, Mass Spectrometry |
References
Application Notes and Protocols for PD 4'-oxyacetic acid Conjugation Chemistry in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PD 4'-oxyacetic acid in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural ubiquitin-proteasome system for the selective elimination of disease-causing proteins. A critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. While derivatives of thalidomide, known as immunomodulatory imide drugs (IMiDs), are commonly used to recruit the Cereblon (CRBN) E3 ligase, they suffer from inherent chemical instability.
A significant advancement in this area is the development of Phenyl Dihydrouracil (PD) based CRBN ligands. This compound is a key functionalized building block derived from this novel class of CRBN binders. It serves as an alternative to traditional IMiD-based ligands in PROTAC design, offering improved chemical stability and leading to PROTACs with enhanced protein degradation efficacy and cellular potency.[1][2][3] This achiral moiety circumvents the issue of racemization often observed with other CRBN ligands, providing a more stable and potent option for researchers developing next-generation protein degraders.[4]
These application notes provide a comprehensive overview of the conjugation chemistry of this compound and detailed protocols for the synthesis and evaluation of PD-based PROTACs.
Core Concepts and Signaling Pathway
PROTACs are heterobifunctional molecules that consist of three main components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound functions as the E3 ligase-recruiting ligand.
The mechanism of action for a PD-based PROTAC follows a catalytic cycle:
-
Ternary Complex Formation : The PD-PROTAC simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is released and can engage another POI and E3 ligase, continuing the degradation cycle.
Data Presentation: Comparative Degradation Efficiency
The use of the PD moiety in PROTACs has demonstrated superior degradation capabilities compared to traditional IMiD and even the more stable Phenyl Glutarimide (PG) analogues. The following table summarizes the degradation efficiency of LCK-targeting PROTACs, highlighting the enhanced potency of the PD-based degrader.
| Compound ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PD-PROTAC 5 (SJ43489) | Phenyl Dihydrouracil (PD) | LCK | KOPT-K1 | 0.23 ± 0.13 | >98.4 ± 0.6 |
| PD-PROTAC 2 | Phenyl Dihydrouracil (PD) | LCK | KOPT-K1 | 8 ± 6 | 66 ± 7 |
| PG Analogue | Phenyl Glutarimide (PG) | LCK | KOPT-K1 | 8 | Not Reported |
| IMiD Analogue 3 | Immunomodulatory Imide (IMiD) | LCK | KOPT-K1 | Not Reported | Less potent than PD-PROTAC 2 |
Data sourced from Jarusiewicz et al., ACS Med. Chem. Lett. 2023.[3][5]
Experimental Protocols
Protocol 1: Synthesis and Conjugation of this compound-based PROTACs
This protocol describes a general workflow for the synthesis of a PD-based PROTAC, using the example of conjugating this compound to a linker and a warhead for a target protein (e.g., LCK).
Materials:
-
This compound
-
Linker with a terminal amine group (e.g., an amino-PEG linker)
-
Warhead for the protein of interest with a suitable reactive handle (e.g., a carboxylic acid for amide coupling)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Amide Coupling of this compound to the Linker: a. Dissolve this compound (1 equivalent) in DMF. b. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution. c. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. d. Add the amine-terminated linker (1 equivalent) to the reaction mixture. e. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed. f. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). g. Purify the resulting PD-linker intermediate by flash column chromatography or preparative HPLC.
-
Conjugation of the PD-Linker Intermediate to the Warhead: a. If the warhead has a carboxylic acid, activate it using the same procedure as in step 1a-c. b. If the PD-linker intermediate has a terminal amine, add it to the activated warhead solution. If the intermediate has a terminal carboxylic acid, activate it and add the amine-functionalized warhead. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Purify the final PD-PROTAC product by preparative HPLC to achieve high purity (>95%).
-
Characterization: a. Confirm the structure and identity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). b. Assess the purity of the final compound by analytical HPLC.
Protocol 2: Cell-Based Protein Degradation Assay (HiBiT Assay)
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells. It is ideal for determining the DC50 and Dmax of a PROTAC.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with the HiBiT peptide (e.g., KOPT-K1 LCK-HiBiT).
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
PD-PROTAC stock solution in DMSO.
-
Cell culture medium and supplements.
-
White, opaque 96-well assay plates.
-
Luminometer.
Procedure:
-
Cell Seeding: a. Seed the HiBiT-tagged cells in a white, opaque 96-well plate at a density that allows for logarithmic growth during the experiment. b. Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of the PD-PROTAC in cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a DMSO vehicle control. b. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. c. Incubate the cells for a predetermined time (e.g., 4 hours).
-
Lysis and Detection: a. Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions. b. Add the lytic reagent to each well. c. Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization. d. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the luminescence signal of the PROTAC-treated wells to the DMSO control wells. b. Plot the normalized protein levels against the logarithm of the PROTAC concentration. c. Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[6]
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant tagged POI (e.g., His-tagged LCK).
-
Recombinant tagged CRBN complex (e.g., FLAG-tagged DDB1-CRBN).
-
PD-PROTAC.
-
AlphaLISA donor and acceptor beads conjugated to antibodies against the respective tags (e.g., anti-His acceptor beads and anti-FLAG donor beads).
-
AlphaLISA assay buffer.
-
Microplate reader capable of AlphaLISA detection.
Procedure:
-
Reagent Preparation: a. Prepare dilutions of the recombinant proteins and the PD-PROTAC in AlphaLISA assay buffer.
-
Assay Assembly: a. In a 384-well plate, add the recombinant POI, the CRBN complex, and the PD-PROTAC at various concentrations. It is common to titrate the PROTAC concentration while keeping the protein concentrations constant. b. Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition and Detection: a. Add the AlphaLISA acceptor beads and incubate in the dark for 1 hour. b. Add the AlphaLISA donor beads and incubate in the dark for another hour. c. Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: a. The AlphaLISA signal is proportional to the amount of ternary complex formed. b. Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is expected, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex formation.[5]
Conclusion
This compound represents a valuable tool for researchers in the field of targeted protein degradation. Its enhanced chemical stability and potent E3 ligase recruitment capabilities make it an attractive alternative to traditional IMiD-based ligands for the development of next-generation PROTACs. The protocols and data presented here provide a foundation for the synthesis, conjugation, and evaluation of novel PD-based degraders, facilitating the advancement of this promising therapeutic modality.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. | BioGRID [thebiogrid.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eastport.cz [eastport.cz]
practical applications of PD 4'-oxyacetic acid in cancer research
Application Notes and Protocols: Acetic Acid in Cancer Research
Application Notes
Introduction:
Acetic acid, the primary component of vinegar, has garnered attention in cancer research for its selective cytotoxic effects on cancer cells.[1][2] Studies have demonstrated that acetic acid can induce oxidative stress and apoptosis in cancerous cells while having minimal effects on normal cells.[1][2] This selectivity presents a promising avenue for therapeutic development, either as a standalone agent or in combination with other cancer treatments like photodynamic therapy (PDT).[3][4]
Mechanism of Action:
The anticancer activity of acetic acid is primarily attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[1][2][3][4] Cancer cells, often characterized by a higher metabolic rate and altered redox balance, are more susceptible to ROS-induced damage compared to normal cells.[1][2][5]
The proposed mechanism involves the following key steps:
-
Selective Uptake: Cancer cells exhibit increased expression of monocarboxylate transporters (MCTs), leading to a higher uptake of acetic acid compared to normal cells.[1][2]
-
ROS Production: Once inside the cancer cells, acetic acid enhances the production of ROS.[1][2][3][4]
-
Induction of Apoptosis: The accumulation of ROS triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1]
Therapeutic Potential:
-
Selective Cytotoxicity: Acetic acid has demonstrated cancer cell-selective death in gastric cancer cells.[1][2]
-
Enhancement of Photodynamic Therapy (PDT): Acetic acid can increase the efficacy of PDT by promoting the intracellular accumulation of photosensitizers, such as porphyrins, through the upregulation of heme carrier protein 1 (HCP1) via ROS production.[3][4]
Data Summary:
The following table summarizes the quantitative data from studies on acetic acid in cancer research.
| Parameter | Cell Line | Concentration | Result | Reference |
| Cancer Cell-Selective Death | Rat Gastric Mucosal (RGM1) and Cancerous (RGK1) Cells | 2-5 µM | Induced selective death in RGK1 cells. | [1][2] |
| Porphyrin Uptake | RGK1 Cells | 10 µM | Significantly increased hematoporphyrin fluorescence intensity. | [3] |
| PDT Cytotoxicity Enhancement | RGK1 Cells | 5-10 µM | Enhanced the cytotoxic effect of PDT. | [3][4] |
Experimental Protocols
Protocol 1: Assessment of Cancer Cell-Selective Cytotoxicity
Objective: To determine the selective cytotoxic effect of acetic acid on cancerous versus normal cells.
Materials:
-
Normal gastric mucosal cell line (e.g., RGM1)
-
Cancerous gastric mucosal cell line (e.g., RGK1)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Acetic acid stock solution (e.g., 1 M)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed both normal (RGM1) and cancerous (RGK1) cells in separate 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of acetic acid in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the prepared acetic acid dilutions. Include a vehicle control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Evaluation of Acetic Acid's Effect on Photodynamic Therapy (PDT)
Objective: To assess the ability of acetic acid to enhance the cytotoxic effects of PDT in cancer cells.
Materials:
-
Cancerous gastric cell line (e.g., RGK1)
-
Cell culture medium
-
Acetic acid
-
Photosensitizer (e.g., Hematoporphyrin)
-
Light source for PDT (specific wavelength for the photosensitizer)
-
MTT assay reagents (as in Protocol 1)
-
96-well plates
Procedure:
-
Seed RGK1 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of acetic acid (e.g., 0, 5, 10 µM) for 24 hours.
-
Add the photosensitizer (e.g., hematoporphyrin) to the wells at a predetermined concentration and incubate for a specified duration (e.g., 4 hours).
-
Wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh medium to the wells.
-
Expose the cells to a light source at the appropriate wavelength and dose for PDT activation. A control group should be kept in the dark.
-
Incubate the plates for another 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.
Visualizations
Caption: Acetic Acid's selective apoptotic pathway in cancer cells.
Caption: Workflow for evaluating acetic acid's enhancement of PDT.
Caption: Acetic acid-mediated signaling in enhancing PDT efficacy.
References
- 1. Acetic acid is an oxidative stressor in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic acid is an oxidative stressor in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Protein Kinases with PD 4'-oxyacetic acid-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation. Unlike traditional inhibitors that merely block the function of a protein, PROTACs eliminate the target protein from the cell. This is accomplished by a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
PD 4'-oxyacetic acid is a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase cereblon (CRBN) and serves as a crucial building block in the development of PROTACs. By incorporating this compound into a PROTAC, researchers can hijack the CRBN E3 ligase to induce the degradation of specific protein kinases, many of which are implicated in diseases such as cancer.
These application notes provide a comprehensive guide to utilizing this compound in the design and evaluation of PROTACs for the targeted degradation of protein kinases. Detailed protocols for key experiments are provided to facilitate the assessment of PROTAC efficacy.
Mechanism of Action: this compound in PROTACs
A PROTAC utilizing this compound functions by bringing a target protein kinase into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.
Data Presentation: Efficacy of Kinase-Targeting PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein and its subsequent effect on cell viability. The key parameters are the half-maximal degradation concentration (DC50), the maximum degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Degradation Potency of a Cereblon-Recruiting BCR-ABL PROTAC
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SIAIS100 | K562 | 2.7 | 91.2 | [1] |
| DAS 6-2-2-6-CRBN | K562 | - | >80% at 2.5 µM | [2] |
Table 2: Efficacy of a Cereblon-Recruiting CDK9 PROTAC
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| B03 | MV4-11 | 7.62 | >95 | 25 | [2][3] |
| Degrader 3 | HCT116 | - | ~65% at 20 µM | - | [2] |
Table 3: Efficacy of a Cereblon-Recruiting FAK PROTAC
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| BSJ-04-146 | Pancreatic/Breast Cancer Cells | <10 | - | 26 | [4] |
Table 4: Efficacy of a Cereblon-Recruiting EGFR PROTAC
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| SIAIS125 | H1975 | - | - | 506 | [5] |
| SIAIS126 | H1975 | - | - | - | [5] |
Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol details the methodology for quantifying the degradation of a target protein kinase in response to treatment with a PROTAC.
Materials:
-
Cell line expressing the target kinase
-
PROTAC compound dissolved in DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target kinase
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe the membrane with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[6][7]
-
Protocol 2: Cell Viability Assay for Determination of IC50
This protocol describes how to assess the effect of a kinase-degrading PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC compound dissolved in DMSO
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT assay kit
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat the cells with the serially diluted PROTAC. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
Visualization of Pathways and Workflows
Signaling Pathways
The degradation of a target kinase by a PROTAC is expected to inhibit its downstream signaling pathways, leading to the desired therapeutic effect.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Its degradation inhibits multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.[9][10]
CDK9 Signaling Pathway
CDK9 is a key regulator of transcriptional elongation. Its degradation leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells.
Experimental Workflow
The development and characterization of a kinase-targeting PROTAC follows a systematic workflow.
References
- 1. PROTAC | DC Chemicals [dcchemicals.com]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vitro Evaluation of PD 4'-oxyacetic acid-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro experimental setup for the characterization of novel Proteolysis Targeting Chimeras (PROTACs) based on a PD 4'-oxyacetic acid scaffold. These protocols and application notes are designed to assist researchers in assessing the efficacy and mechanism of action of these targeted protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4] The catalytic nature of PROTACs allows for sub-stoichiometric degradation of target proteins, offering a powerful therapeutic modality.[5]
The this compound-based scaffold represents a novel chemical series of PROTACs. The in vitro assays detailed below are crucial for the initial characterization and optimization of these molecules.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6][7][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4][9]
Experimental Workflow
A typical in vitro evaluation cascade for a novel PROTAC involves a series of assays to confirm its mechanism of action and assess its potency and efficacy.
Key In Vitro Assays and Protocols
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay qualitatively or semi-quantitatively assesses the ability of the PROTAC to induce the formation of a ternary complex between the E3 ligase and the target protein.[6][7]
Protocol:
-
Protein Purification: Purify recombinant, tagged versions of the E3 ligase (e.g., His-tagged VHL) and the target protein (e.g., GST-tagged POI).
-
Complex Formation: In a microcentrifuge tube, combine the purified His-VHL, GST-POI, and the this compound-based PROTAC at various concentrations. Include a vehicle control (e.g., DMSO). Incubate at 4°C for 2-4 hours with gentle rotation.
-
Pull-down: Add Ni-NTA agarose beads to pull down the His-tagged VHL. Incubate for another 1-2 hours at 4°C.
-
Washing: Wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specific binding proteins.
-
Elution and Detection: Elute the protein complexes from the beads. Analyze the eluate by SDS-PAGE followed by Western blotting using antibodies against both the E3 ligase and the POI. An increase in the amount of POI pulled down in the presence of the PROTAC indicates ternary complex formation.
| Component | Stock Concentration | Final Concentration | Volume (µL) for 50 µL reaction |
| His-tagged E3 Ligase | 1 mg/mL | 1 µM | Variable |
| GST-tagged POI | 1 mg/mL | 1 µM | Variable |
| PROTAC | 10 mM in DMSO | 0.1 - 10 µM | Variable |
| Assay Buffer | 1X | 1X | To 50 µL |
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein in a reconstituted system.[4][9][10]
Protocol:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC at various concentrations.
-
Initiate Reaction: Transfer the tubes to a 37°C water bath to start the ubiquitination reaction. Incubate for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Detection: Analyze the samples by Western blotting using an antibody specific to the target protein. A high molecular weight smear or distinct bands above the unmodified protein indicate polyubiquitination.
| Reagent | Final Concentration |
| E1 Enzyme | 50-100 nM |
| E2 Enzyme (e.g., UBE2D2) | 0.1-1 µM |
| E3 Ligase (e.g., VHL/CRBN complex) | 0.1-0.5 µM |
| Target Protein (POI) | 0.5-1 µM |
| Ubiquitin | 10-50 µM |
| ATP | 1-5 mM |
| PROTAC | 1 nM - 10 µM |
Target Protein Degradation Assay (Western Blot)
This cell-based assay is the gold standard for quantifying the degradation of the target protein.[1]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with the this compound-based PROTAC at a range of concentrations for a desired time period (e.g., 4, 8, 12, or 24 hours).[1] Include a vehicle control (DMSO) and a proteasome inhibitor control (e.g., MG132) to confirm proteasome-dependent degradation.[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blotting: Normalize protein concentrations and perform SDS-PAGE, followed by transfer to a PVDF membrane.[1]
-
Antibody Incubation and Detection: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence imaging system.[1]
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[1] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Parameter | Description |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dmax | The maximum percentage of target protein degradation achieved. |
Cell Viability Assay
These assays assess the cytotoxic effects of the PROTAC on cell lines.[11][12]
Protocol (using CellTiter-Glo®):
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (concentration for 50% inhibition of cell growth).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Degradation Profile of this compound-based PROTACs
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PD-PROTAC-001 | Cell Line A | 50 | 95 | 24 |
| PD-PROTAC-002 | Cell Line A | 120 | 88 | 24 |
| Negative Control | Cell Line A | >10,000 | <10 | 24 |
Table 2: Antiproliferative Activity of this compound-based PROTACs
| PROTAC Compound | Cell Line | IC50 (nM) | Timepoint (h) |
| PD-PROTAC-001 | Cell Line A | 85 | 72 |
| PD-PROTAC-002 | Cell Line A | 250 | 72 |
| Positive Control | Cell Line A | 20 | 72 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No target degradation | Poor cell permeability, inactive PROTAC, incorrect E3 ligase for the cell line. | Verify target engagement and ternary complex formation. Synthesize analogs with improved physicochemical properties. |
| "Hook effect" | High PROTAC concentrations favoring binary complexes over ternary complexes. | Test a wider range of concentrations, including lower concentrations. |
| High background in pull-down | Non-specific binding to beads or antibody. | Increase the number of washes, add a blocking agent (e.g., BSA), and use a pre-clearing step. |
Conclusion
The in vitro assays outlined in this document provide a robust framework for the initial characterization of novel this compound-based PROTACs. By systematically evaluating ternary complex formation, in vitro ubiquitination, target protein degradation, and cell viability, researchers can effectively identify and optimize lead candidates for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. lifesensors.com [lifesensors.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Assessing the Efficacy of PD-4'-oxyacetic acid PROTACs in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1][3] This mechanism of action offers a distinct advantage over traditional inhibitors by physically removing the target protein rather than simply blocking its function.[1]
PD-4'-oxyacetic acid-based PROTACs are a specific class of these degraders. This document provides detailed protocols for assessing their efficacy in cell lines, covering essential experiments from initial cell treatment to the quantification of protein degradation and downstream cellular effects.
Mechanism of Action
A PD-4'-oxyacetic acid PROTAC operates by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[3][4] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the target protein.[2][3]
Caption: Mechanism of action of a PD-4'-oxyacetic acid PROTAC.
Experimental Protocols
A comprehensive assessment of a PROTAC's efficacy involves a series of well-defined experiments. The following protocols outline the key steps for evaluating a PD-4'-oxyacetic acid PROTAC in cell culture.
Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.[1] This allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1]
Caption: Experimental workflow for Western Blot analysis.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest and allow them to adhere overnight.[5]
-
Treat the cells with a range of concentrations of the PD-4'-oxyacetic acid PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).[5]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane according to the manufacturer's instructions.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the intensity of the bands using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Cell Viability Assays
Cell viability assays are crucial to assess the cytotoxic effects of the PROTAC and to determine if the observed phenotype is due to target degradation or general toxicity.
Protocols:
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells.
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired time.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Cell Counting Kit-8 (CCK-8) Colorimetric Assay: This assay utilizes a water-soluble tetrazolium salt to measure cell viability.
-
Seed cells in a 96-well plate and treat with the PROTAC.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Ubiquitination Assays
To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system, it is essential to demonstrate the ubiquitination of the target protein.[6]
Protocol: Immunoprecipitation followed by Western Blot
-
Treat cells with the PROTAC at a concentration that induces significant degradation, along with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells as described in the Western Blot protocol.
-
Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Data Presentation
Quantitative data from the efficacy assessment of PD-4'-oxyacetic acid PROTACs should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Degradation Potency
| PROTAC Compound | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PD-4'-oxyacetic acid PROTAC-1 | Cell Line A | 24 | 50 | 95 |
| PD-4'-oxyacetic acid PROTAC-1 | Cell Line B | 24 | 120 | 88 |
| Control PROTAC | Cell Line A | 24 | >1000 | <10 |
Table 2: Cell Viability
| PROTAC Compound | Cell Line | Treatment Time (h) | IC50 (µM) |
| PD-4'-oxyacetic acid PROTAC-1 | Cell Line A | 72 | 5.2 |
| PD-4'-oxyacetic acid PROTAC-1 | Cell Line B | 72 | 8.9 |
| Staurosporine (Positive Control) | Cell Line A | 72 | 0.01 |
Logical Relationships in PROTAC Efficacy Assessment
The successful validation of a PROTAC's efficacy relies on a logical progression of experiments that build upon each other to provide a comprehensive understanding of its mechanism of action.
Caption: Logical workflow for PROTAC efficacy assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
Synthesizing a Library of PROTACs: A Detailed Guide Using a 4'-Oxyacetic Acid Functionalized Ligand
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of a library of Proteolysis Targeting Chimeras (PROTACs) utilizing a protein of interest (POI) ligand functionalized with a 4'-oxyacetic acid group. This moiety serves as a versatile anchor point for the attachment of various linkers and E3 ligase ligands, enabling the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to targeted protein degradation.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[5][6] The modular nature of PROTACs, consisting of a POI ligand ("warhead"), an E3 ligase ligand, and a connecting linker, allows for systematic optimization of their degradation efficiency and selectivity.[]
The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[5][8] A 4'-oxyacetic acid functional group on the POI ligand provides a convenient and synthetically tractable handle for linker attachment through robust amide bond formation. This guide will focus on leveraging this functional group to generate a diverse library of PROTACs.
The "PD 4'-Oxyacetic Acid" Scaffold: A Versatile Starting Point
For the purpose of these protocols, we will consider a hypothetical but representative POI ligand scaffold, which we will refer to as "PD-OH". This scaffold is characterized by a phenol group at the 4'-position, which can be readily converted to the corresponding 4'-oxyacetic acid derivative, "PD-Oxyacetic Acid". This starting material forms the foundation for the subsequent library synthesis. A plausible synthetic route to this key intermediate is outlined below.
Diagram of the Synthesis of the Core Scaffold
Caption: Synthesis of the key "PD-4'-Oxyacetic Acid" intermediate.
Experimental Protocols
The following protocols detail the synthesis of the key intermediate and the subsequent construction of a PROTAC library via amide coupling.
Protocol 1: Synthesis of PD-4'-Oxyacetic Acid
Objective: To synthesize the key intermediate with a carboxylic acid handle for linker attachment.
Materials:
-
PD-4'-OH (1.0 eq)
-
tert-Butyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Williamson Ether Synthesis
-
To a solution of PD-4'-OH in acetone, add K₂CO₃ and tert-butyl bromoacetate.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude PD-4'-oxyacetic acid tert-butyl ester.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Step 2: Deprotection
-
Dissolve the purified PD-4'-oxyacetic acid tert-butyl ester in DCM.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting PD-4'-oxyacetic acid is often used in the next step without further purification.
Protocol 2: Synthesis of a PROTAC Library via Amide Coupling
Objective: To couple the PD-4'-oxyacetic acid with a library of amine-terminated linkers pre-conjugated to an E3 ligase ligand.
Diagram of the PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis via amide coupling.
Materials:
-
PD-4'-oxyacetic acid (1.0 eq)
-
Amine-terminated Linker-E3 Ligase Ligand (e.g., Pomalidomide-PEG-amine, VHL ligand-alkyl-amine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a reaction vial, dissolve PD-4'-oxyacetic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-terminated Linker-E3 Ligase Ligand in anhydrous DMF.
-
Add the solution of the amine-linker to the activated acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a small amount of DMSO and filter.
-
Purify the crude PROTAC by preparative HPLC using a suitable gradient (e.g., acetonitrile in water with 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final PROTAC product as a solid.
Data Presentation: Summarizing the PROTAC Library
The synthesized PROTAC library should be characterized to confirm identity, purity, and ultimately, biological activity. The following tables provide a template for organizing the key data.
Table 1: Synthesis and Characterization of the PROTAC Library
| PROTAC ID | Linker Type | E3 Ligase Ligand | Reaction Yield (%) | Purity (LC-MS, %) | Mass (M+H)⁺ Expected | Mass (M+H)⁺ Found |
| PROTAC-01 | PEG2 | Pomalidomide | 65 | >98 | 850.4 | 850.5 |
| PROTAC-02 | PEG4 | Pomalidomide | 62 | >99 | 938.5 | 938.6 |
| PROTAC-03 | Alkyl-C4 | Pomalidomide | 71 | >97 | 794.4 | 794.5 |
| PROTAC-04 | PEG2 | VHL Ligand | 58 | >98 | 925.5 | 925.6 |
| PROTAC-05 | PEG4 | VHL Ligand | 55 | >99 | 1013.6 | 1013.7 |
| PROTAC-06 | Alkyl-C4 | VHL Ligand | 63 | >97 | 869.5 | 869.6 |
Table 2: Biological Activity of the PROTAC Library
| PROTAC ID | Target Protein Degradation (DC₅₀, nM) | Maximum Degradation (Dₘₐₓ, %) | Target Binding Affinity (Kₑ, nM) | E3 Ligase Binding Affinity (Kₑ, nM) |
| PROTAC-01 | 150 | 85 | 50 | 120 |
| PROTAC-02 | 50 | 95 | 48 | 115 |
| PROTAC-03 | 250 | 70 | 55 | 130 |
| PROTAC-04 | 80 | 90 | 52 | 80 |
| PROTAC-05 | 25 | >98 | 51 | 75 |
| PROTAC-06 | 120 | 88 | 58 | 85 |
Signaling Pathway and Mechanism of Action
The synthesized PROTACs are designed to hijack the ubiquitin-proteasome system to induce the degradation of the target protein.
Diagram of the PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated targeted protein degradation pathway.
Conclusion
The use of a 4'-oxyacetic acid functionalized POI ligand provides a robust and efficient platform for the synthesis of diverse PROTAC libraries. The detailed protocols and structured data presentation outlined in this guide are intended to facilitate the rapid identification of potent and selective protein degraders for therapeutic and research applications. The modular nature of this synthetic approach allows for extensive exploration of linker composition and length, as well as the engagement of different E3 ligases, which are all critical parameters for optimizing PROTAC performance.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC | BroadPharm [broadpharm.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of PD-L1 PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells. Its interaction with the PD-1 receptor on T cells leads to immune suppression, allowing cancer cells to evade detection and elimination by the immune system. The development of molecules that can disrupt this interaction is a cornerstone of modern cancer immunotherapy.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.
Solid-phase synthesis offers a powerful and efficient platform for the rapid assembly of PROTAC libraries. This methodology simplifies purification and allows for the use of excess reagents to drive reactions to completion, making it ideal for the exploration of different linkers, E3 ligase ligands, and POI binders.
This document provides detailed protocols for the solid-phase synthesis of PROTACs targeting PD-L1. As a specific "PD 4'-oxyacetic acid" ligand was not prominently found in the context of solid-phase PROTAC synthesis in the current literature, this protocol utilizes a derivative of the well-characterized PD-L1 inhibitor, BMS-37, as a representative protein-of-interest ligand. The E3 ligase recruited is Cereblon (CRBN), engaged by the pomalidomide ligand.
Signaling Pathway: PD-1/PD-L1 Interaction and PROTAC-Mediated Degradation
The interaction between PD-L1 on tumor cells and PD-1 on activated T cells delivers an inhibitory signal to the T cell, suppressing its cytotoxic activity. A PD-L1-targeting PROTAC hijacks the cellular machinery to degrade PD-L1, thereby preventing this immunosuppressive signaling and restoring T cell-mediated anti-tumor immunity.
Caption: PD-L1 PROTAC mechanism of action.
Experimental Workflow: Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PD-L1 PROTAC generally follows a sequential process of immobilizing one of the ligands onto a solid support, followed by the stepwise addition of the linker and the second ligand. The final product is then cleaved from the resin and purified.
Caption: Solid-phase synthesis workflow for PD-L1 PROTACs.
Quantitative Data Summary
The following tables provide representative quantitative data for the solid-phase synthesis of a PD-L1 PROTAC. These values are illustrative and may vary depending on the specific reagents, reaction conditions, and scale of the synthesis.
Table 1: Synthesis and Purification Data
| Step | Product | Starting Material (mmol) | Product Yield (mg) | Yield (%) | Purity (HPLC) |
| Pomalidomide Coupling | Pomalidomide-Resin | 0.1 | - | >95% (loading) | - |
| Linker Attachment | Linker-Pomalidomide-Resin | 0.1 | - | ~90% | - |
| PD-L1 Ligand Coupling | PROTAC-Resin | 0.1 | - | ~85% | - |
| Cleavage and Purification | Purified PD-L1 PROTAC | 0.1 | 25.4 | ~30% | >98% |
Table 2: Biological Activity Data
| Compound | Target | E3 Ligase | DC50 (nM) in MDA-MB-231 cells | Dmax (%) |
| Representative PD-L1 PROTAC | PD-L1 | CRBN | 50 | >90% |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Materials and Reagents:
-
Aminomethylated polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
Pomalidomide
-
Fmoc-N-amido-dPEG®-acid (or other suitable linker)
-
BMS-37 derivative (with a free amine for coupling)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol 1: Immobilization of Pomalidomide on Aminomethyl Resin
-
Resin Swelling: Swell aminomethylated polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour at room temperature with gentle agitation.
-
Coupling Solution Preparation: In a separate flask, dissolve pomalidomide (1.5 eq, 1.5 mmol), HOBt (1.5 eq, 1.5 mmol), and DIC (1.5 eq, 1.5 mmol) in DMF (5 mL).
-
Coupling Reaction: Drain the DMF from the swollen resin and add the coupling solution. Add DIPEA (3.0 eq, 3.0 mmol) to the vessel. Agitate the mixture at room temperature for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to obtain pomalidomide-functionalized resin. A small amount of resin can be cleaved to confirm successful loading by LC-MS.
Protocol 2: Linker Attachment
-
Resin Swelling: Swell the pomalidomide-resin (from Protocol 1) in DMF (10 mL) for 30 minutes.
-
Fmoc Deprotection (if applicable to the linker): If using an Fmoc-protected linker, treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc group. Wash the resin with DMF (5 x 10 mL).
-
Linker Coupling: To the resin, add a solution of Fmoc-N-amido-dPEG®-acid (2.0 eq, 2.0 mmol), HOBt (2.0 eq, 2.0 mmol), and DIC (2.0 eq, 2.0 mmol) in DMF (8 mL). Add DIPEA (4.0 eq, 4.0 mmol). Agitate the mixture at room temperature for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: PD-L1 Ligand Coupling
-
Resin Swelling: Swell the linker-pomalidomide-resin (from Protocol 2) in DMF (10 mL) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to expose the free amine on the linker. Wash the resin with DMF (5 x 10 mL).
-
Ligand Coupling: To the deprotected resin, add a solution of the carboxylic acid-functionalized BMS-37 derivative (3.0 eq, 3.0 mmol), HOBt (3.0 eq, 3.0 mmol), and DIC (3.0 eq, 3.0 mmol) in DMF (8 mL). Add DIPEA (6.0 eq, 6.0 mmol). Agitate the mixture at room temperature for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to yield the final PROTAC-bound resin.
Protocol 4: Cleavage and Purification
-
Cleavage: Treat the dried PROTAC-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (10 mL) for 2 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether.
-
Purification: Dissolve the crude product in a minimal amount of DMSO/water and purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final PD-L1 PROTAC as a white solid. Characterize the final product by LC-MS and NMR.
Disclaimer: The protocols and data presented are for illustrative purposes and are based on established solid-phase synthesis methodologies. The specific POI ligand used is a representative example due to the lack of literature on a "this compound" PROTAC. Researchers should optimize conditions for their specific target ligand and linker. All work should be conducted in a suitable laboratory setting with appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PD 4'-oxyacetic acid PROTAC Synthesis
Welcome to the technical support center for troubleshooting challenges in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating a 4'-oxyacetic acid biphenyl linker. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of PROTACs containing a 4'-oxyacetic acid biphenyl linker?
Low yields in PROTAC synthesis are a frequent challenge due to their complex, multi-step nature.[1] Key factors include inefficient coupling reactions, difficulties in purification, and the inherent complexity of the molecular structures.[2] For this specific PROTAC, common issues can arise during the formation of the biphenyl core, the subsequent etherification to attach the oxyacetic acid group, or the final coupling steps to the target protein ligand and the E3 ligase ligand.
Q2: How critical is the purity of the 4'-hydroxy-biphenyl-4-carboxylic acid intermediate?
The purity of this intermediate is crucial. Impurities can interfere with subsequent reactions, particularly the etherification and amide coupling steps, by poisoning catalysts or competing for reaction sites. This can lead to a complex mixture of side products that are difficult to separate from the desired PROTAC, ultimately reducing the final yield.
Q3: Can the linker design itself contribute to low synthetic yields?
Yes, the linker's properties can significantly impact the overall yield.[3] A poorly designed linker might introduce steric hindrance, making the coupling reactions to the protein of interest (POI) ligand and the E3 ligase ligand less efficient.[3] Additionally, the linker's solubility can affect the reaction kinetics and purification process.
Q4: My final PROTAC appears to be degrading during purification. What could be the cause?
PROTACs can be sensitive to acidic or basic conditions used during work-up and chromatography.[4] It is essential to assess the stability of your PROTAC under various pH conditions. Consider using neutral purification methods, such as size-exclusion chromatography or gentle column chromatography with a neutral solvent system, if you suspect degradation.
Q5: I am observing the formation of multiple, difficult-to-separate byproducts. What is the likely cause?
The formation of numerous byproducts often points to issues with reaction specificity or protecting group strategy. In the context of a 4'-oxyacetic acid biphenyl PROTAC, this could stem from incomplete reactions, side reactions on the functional groups of your POI or E3 ligase ligands, or reactions with impurities in your starting materials. Careful optimization of reaction conditions and ensuring the use of appropriate protecting groups where necessary can mitigate this.
Troubleshooting Guide for Low Yield
This guide will walk you through a systematic approach to identifying and resolving the cause of low yields in your PD 4'-oxyacetic acid PROTAC synthesis.
Step 1: Purity of Starting Materials and Reagents
Issue: Impurities in starting materials can significantly hinder reaction progress.
Troubleshooting Actions:
-
Verify Purity: Confirm the purity of your 4'-hydroxy-biphenyl-4-carboxylic acid and other key starting materials using techniques like NMR or LC-MS.
-
Fresh Solvents and Reagents: Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions like couplings. Ensure bases and catalysts are of high purity and stored correctly.
Step 2: Biaryl Core Synthesis (e.g., Suzuki or Sonogashira Coupling)
Issue: Inefficient formation of the 4'-hydroxy-biphenyl-4-carboxylic acid core.
Troubleshooting Actions:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for a successful Suzuki or Sonogashira coupling.[5] If you are experiencing low yields, consider screening different catalyst/ligand combinations.
-
Base and Solvent Optimization: The base and solvent system can have a profound impact on the reaction rate and yield.[6] Common bases include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄). Aprotic polar solvents like DME or THF, often with water, are typically used.
-
Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
Step 3: Etherification (Williamson Ether Synthesis)
Issue: Low conversion in the attachment of the oxyacetic acid moiety.
Troubleshooting Actions:
-
Base Strength: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the phenolic hydroxyl group.[7] Ensure the base is sufficiently strong and used in an appropriate molar excess.
-
Leaving Group: The alkyl halide used (e.g., ethyl bromoacetate) should have a good leaving group. Bromides and iodides are generally more reactive than chlorides.
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is typically effective for this SN2 reaction.[7]
Step 4: Linker and Ligand Coupling (Amide Bond Formation)
Issue: Inefficient coupling of the 4'-oxyacetic acid biphenyl linker to the POI ligand ("PD") or the E3 ligase ligand.
Troubleshooting Actions:
-
Coupling Reagents: A wide variety of peptide coupling reagents are available (e.g., HATU, HBTU, EDC). If one is providing low yields, consider trying an alternative.
-
Base: A non-nucleophilic base like DIPEA is commonly used to scavenge the acid formed during the reaction. Ensure it is pure and used in the correct stoichiometry.
-
Steric Hindrance: If your POI or E3 ligase ligand is sterically bulky, the coupling reaction may be slow. Increasing the reaction time, temperature, or using a less hindered coupling reagent might improve the yield.
Step 5: Purification
Issue: Loss of product during work-up and purification.
Troubleshooting Actions:
-
Aqueous Work-up: Your PROTAC may have some solubility in the aqueous layer, leading to loss during extraction.[4] Analyze the aqueous layer by TLC or LC-MS to check for product.
-
Chromatography: PROTACs can be large and sometimes polar molecules, which can make column chromatography challenging.[2] Consider using a different stationary phase or a gradient elution to improve separation. Reverse-phase chromatography can also be an effective purification method for many PROTACs.[8]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the key steps in the synthesis of a 4'-oxyacetic acid biphenyl-containing PROTAC. Note that optimal conditions can vary significantly based on the specific substrates used.
| Reaction Step | Typical Reagents & Conditions | Reported Yields | Key Optimization Parameters |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd/C, Na₂CO₃, DME/H₂O, 80-100°C[5] | 64-94%[5] | Catalyst/ligand choice, base, solvent ratio, temperature |
| Sonogashira Coupling | Pd catalyst, CuI, PPh₃, Et₃N, 50°C[9] | Good to quantitative[6] | Catalyst loading, base, solvent, temperature |
| Williamson Ether Synthesis | NaH or K₂CO₃, ethyl bromoacetate, DMF, RT to 60°C[7] | Varies, generally good | Base strength, solvent, temperature, leaving group |
| Amide Coupling | HATU or HBTU, DIPEA, DMF, RT[10] | Varies widely | Coupling reagent, base, solvent, reaction time |
Experimental Protocols
Protocol 1: Synthesis of 4'-Hydroxy-biphenyl-4-carboxylic acid via Suzuki Coupling
-
To a solution of 4-bromophenol (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a 2:1 mixture of DME and water, add Na₂CO₃ (2.5 eq).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 85°C under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4'-hydroxy-biphenyl-4-carboxylic acid.
Protocol 2: Synthesis of 4'-(Carboxymethoxy)-biphenyl-4-carboxylic acid
-
Suspend 4'-hydroxy-biphenyl-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) and ethyl bromoacetate (1.5 eq).
-
Heat the mixture to 60°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, pour it into water, and acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude ester can be hydrolyzed to the carboxylic acid using LiOH in a THF/water mixture.
Protocol 3: Amide Coupling to a Generic Amine-Containing POI Ligand ("PD-NH₂")
-
Dissolve 4'-(carboxymethoxy)-biphenyl-4-carboxylic acid (1.1 eq) and the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
Caption: Synthetic workflow for a generic this compound PROTAC.
Caption: Troubleshooting flowchart for low yield in PROTAC synthesis.
References
- 1. acs.org [acs.org]
- 2. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing Linker Length for PD 4'-oxyacetic acid-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the optimization of linker length for PROTACs utilizing a 4'-oxyacetic acid-based linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 4'-oxyacetic acid-based linker in a PROTAC?
A1: The 4'-oxyacetic acid-based linker is a type of alkyl linker with a terminal carboxylic acid. Its primary role is to connect the ligand that binds to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[][2] The linker's length and flexibility are critical for facilitating the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. This complex is essential for the subsequent ubiquitination and degradation of the target protein.[][3]
Q2: How does the length of the 4'-oxyacetic acid-based linker impact PROTAC efficacy?
A2: The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[3][4] An optimal linker length is necessary for the formation of a stable ternary complex.[][5]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[]
-
Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to an unstable ternary complex.[]
Q3: What is the "hook effect" and can linker optimization mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][7] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can enhance the stability of the ternary complex, which can help to lessen the severity of this effect.[8]
Q4: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but I don't see any degradation. What could be the issue?
A4: This is a common challenge and often points to a problem with the formation of a productive ternary complex.[6] Several factors related to the linker could be at play:
-
Suboptimal Linker Length: The linker may not be the correct length to allow for a stable and productive ternary complex to form.[6]
-
Incorrect Geometry: Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine residues are not accessible for ubiquitination.
-
Poor Physicochemical Properties: The linker might contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target inside the cell.[]
Troubleshooting Guides
Issue 1: Low or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal linker length | Synthesize a library of PROTACs with varying 4'-oxyacetic acid linker lengths (e.g., varying the number of ethylene glycol repeats or alkyl chain length). |
| Poor cell permeability | Modify the linker to improve its physicochemical properties. This could involve incorporating more polar groups.[9] Assess cell permeability using assays like PAMPA or Caco-2.[10][11] |
| Inefficient ternary complex formation | Confirm ternary complex formation using biophysical assays such as TR-FRET, SPR, or ITC.[6][7] |
| Incorrect E3 ligase selection | Ensure the chosen E3 ligase is expressed in your cell line of interest using Western blot or qPCR.[6] |
Issue 2: The "Hook Effect" is observed at high PROTAC concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes | Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6][7] |
| Low ternary complex stability | Redesign the linker to enhance cooperativity and stabilize the ternary complex. This could involve altering the linker's rigidity or composition. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a table summarizing hypothetical data for a series of PROTACs targeting Protein X, illustrating the impact of varying the 4'-oxyacetic acid linker length.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 4'-oxyacetic acid-(CH2)2 | 8 | >1000 | <10 |
| PROTAC-2 | 4'-oxyacetic acid-(CH2)4 | 10 | 500 | 45 |
| PROTAC-3 | 4'-oxyacetic acid-(CH2)6 | 12 | 50 | 95 |
| PROTAC-4 | 4'-oxyacetic acid-(CH2)8 | 14 | 250 | 60 |
| PROTAC-5 | 4'-oxyacetic acid-(CH2)10 | 16 | 800 | 30 |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a 4'-oxyacetic acid-based PROTAC via Amide Coupling
This protocol describes a general method for coupling a warhead (containing a free amine) to the 4'-oxyacetic acid linker, which is attached to an E3 ligase ligand.
-
Activation of the Carboxylic Acid:
-
Dissolve the E3 ligase ligand-linker construct (containing the 4'-oxyacetic acid) in a suitable solvent (e.g., DMF).
-
Add a coupling reagent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
Add the warhead (containing a free amine) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
Visualizations
Caption: The mechanism of PROTAC-induced protein degradation.
Caption: A troubleshooting workflow for PROTACs with no or low degradation activity.
References
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing the Hook Effect in Experiments with PD 4'-oxyacetic acid Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "hook effect" in experiments involving PD 4'-oxyacetic acid-based PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect?
The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can lead to falsely low or negative results in certain types of immunoassays.[1][2][3] This occurs when the concentration of the analyte (the substance being measured, such as a this compound degrader or its target protein) is excessively high.[1][3] Instead of producing a strong signal, the high analyte concentration saturates both the capture and detection antibodies in the assay, preventing the formation of the "sandwich" complex necessary for signal generation.[1][4] This leads to a paradoxical decrease in the measured signal, creating a "hook" shape on a dose-response curve.[1]
Q2: In what types of experiments with this compound degraders might I encounter the hook effect?
You may encounter the hook effect in any experiment that utilizes a one-step sandwich immunoassay format to quantify high concentrations of a target molecule. This includes, but is not limited to:
-
Pharmacokinetic (PK) studies: Measuring high concentrations of the this compound degrader in biological matrices (e.g., plasma, serum) at early time points after administration.
-
Pharmacodynamic (PD) studies: Quantifying the levels of the target protein that the degrader is designed to eliminate. If the basal level of the target protein is very high, a hook effect could mask the true extent of degradation.
-
Biomarker analysis: Measuring downstream biomarkers that may be present at high concentrations in response to treatment with the degrader.
Q3: What are the tell-tale signs of a potential hook effect?
A key indicator of a hook effect is obtaining an unexpectedly low or negative result when a high concentration of the analyte is anticipated.[2] For instance, if a sample expected to contain a high concentration of the this compound degrader yields a result near the lower limit of detection of your assay, the hook effect should be suspected. Another sign can be a lack of dose-dependent increase in signal when analyzing samples of increasing concentration.
Q4: How can I confirm if the hook effect is impacting my results?
The most straightforward way to confirm a suspected hook effect is to perform a serial dilution of the sample and re-run the assay.[2][5] If the hook effect is present, you will observe a significant increase in the measured concentration of the diluted sample compared to the undiluted sample.[2]
Troubleshooting Guide
Problem: My experimental results show unexpectedly low concentrations of my this compound degrader or its target protein, despite expecting high levels.
Possible Cause: You may be experiencing a high-dose hook effect in your immunoassay.
Solution:
-
Sample Dilution: The primary and most effective method to mitigate the hook effect is to dilute your sample.[2][3] A systematic serial dilution will bring the analyte concentration into the optimal working range of the assay.
-
Two-Step Assay Protocol: If your assay allows, switching from a one-step to a two-step protocol can help.[3] In a two-step assay, the sample containing the analyte is first incubated with the capture antibody. After a wash step to remove unbound analyte, the detection antibody is added. This sequential addition prevents the saturation of both antibodies by excess free analyte.[1]
-
Assay Range and Calibration: Ensure your sample concentrations are expected to fall within the linear, dynamic range of your assay's standard curve. If you consistently work with high-concentration samples, consider optimizing the assay to have a higher upper limit of quantification.
Experimental Protocols
Protocol: Serial Dilution to Mitigate the Hook Effect
This protocol outlines the steps for performing a serial dilution of a sample suspected of exhibiting the hook effect.
Materials:
-
Sample containing the this compound degrader or target protein.
-
Appropriate assay buffer or diluent.
-
Micropipettes and sterile, low-retention pipette tips.
-
Microcentrifuge tubes or a 96-well plate for dilutions.
Procedure:
-
Labeling: Label a series of microcentrifuge tubes or wells in a microplate for your dilution series (e.g., 1:10, 1:100, 1:1000, 1:10,000).
-
Prepare Diluent: Add the appropriate volume of assay buffer to each labeled tube or well. For a 1:10 dilution series, you would add 90 µL of diluent to each.
-
Initial Dilution (1:10): Pipette 10 µL of your sample into the first tube/well containing 90 µL of diluent. Mix thoroughly by gently pipetting up and down.
-
Serial Dilutions:
-
Using a fresh pipette tip, transfer 10 µL from the 1:10 dilution into the second tube/well (labeled 1:100). Mix well.
-
Repeat this process for the subsequent dilutions, always using a fresh pipette tip for each transfer.
-
-
Assay Measurement: Analyze the undiluted sample and each dilution in your immunoassay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the concentration of the analyte in each diluted sample by multiplying the measured concentration by the corresponding dilution factor.
-
Compare the calculated concentrations. If the hook effect was present, you should see the calculated concentrations increase with the dilution factor until they plateau within the assay's dynamic range. The highest, consistent calculated concentration is likely the most accurate.
-
Data Presentation: Example of Hook Effect Mitigation
| Sample | Measured Concentration (ng/mL) | Dilution Factor | Calculated Concentration (ng/mL) |
| Undiluted | 50 | 1 | 50 |
| 1:10 | 800 | 10 | 8,000 |
| 1:100 | 95 | 100 | 9,500 |
| 1:1000 | 10 | 1000 | 10,000 |
| 1:10,000 | 1 | 10,000 | 10,000 |
In this example, the true concentration of the analyte is approximately 10,000 ng/mL. The undiluted and 1:10 dilutions show falsely low results due to the hook effect.
Visualizing the Hook Effect and Experimental Workflow
Caption: Mechanism of the Hook Effect in a Sandwich Immunoassay.
Caption: Workflow for Troubleshooting a Suspected Hook Effect.
References
Technical Support Center: Strategies for Enhancing the Stability of PROTACs Containing Pomalidomide 4'-Oxyacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Proteolysis Targeting Chimeras (PROTACs) that incorporate a 4'-oxyacetic acid linker attachment on the pomalidomide E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges encountered with pomalidomide-based PROTACs?
A1: PROTACs, due to their complex and often high molecular weight structures, face several stability hurdles. For those based on pomalidomide, the key challenges include:
-
Metabolic Instability: PROTACs are susceptible to metabolism by enzymes in the liver and blood, primarily Cytochrome P450s (CYPs). This can lead to rapid clearance and reduced in vivo efficacy.[1]
-
Chemical Instability: The pomalidomide moiety itself contains imide groups that can be susceptible to hydrolysis under physiological pH conditions, leading to the degradation of the PROTAC molecule and loss of activity.
-
Poor Solubility and Aggregation: The inherent lipophilicity and high molecular weight of many PROTACs can lead to poor aqueous solubility. This can cause the compound to precipitate in assay buffers or cell culture media, leading to inconsistent and unreliable experimental results.
-
Low Cell Permeability: The large size and polar surface area of PROTACs often hinder their ability to efficiently cross cell membranes, limiting their access to intracellular targets.
Q2: How does the 4'-oxyacetic acid linker attachment point on pomalidomide affect PROTAC stability?
A2: The 4'-position of the pomalidomide phthalimide ring is a common attachment point for linkers. An oxyacetic acid linker provides a convenient handle for conjugation to the target protein ligand. However, the stability of the resulting PROTAC can be influenced by:
-
Susceptibility to Hydrolysis: The ether linkage in the oxyacetic acid linker can be a potential site for enzymatic or chemical cleavage.
-
Conformational Effects: The linker's attachment point and composition dictate the overall three-dimensional shape of the PROTAC, which in turn affects its ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). An unstable ternary complex can lead to inefficient ubiquitination and degradation of the target protein.
Q3: What is a key strategy to improve the stability and reduce off-target effects of pomalidomide-based PROTACs?
A3: A primary concern with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc finger (ZF) proteins.[2][3][4] A highly effective strategy to mitigate this and potentially improve overall stability is to modify the C5 position of the pomalidomide phthalimide ring.[2][3][4][5][6] Introducing substituents at the C5 position can sterically hinder the interaction with ZF proteins without compromising the recruitment of the desired E3 ligase, Cereblon (CRBN).[4] This can lead to a more selective and potent PROTAC with a better safety profile.
Troubleshooting Guides
Issue 1: Rapid Degradation of PROTAC in In Vitro Metabolic Assays (e.g., Liver Microsomes)
-
Observation: The half-life (t½) of the PROTAC is very short in human or mouse liver microsome assays.
-
Potential Cause: The PROTAC possesses metabolic "soft spots" that are readily modified by CYP enzymes.
-
Troubleshooting Workflow:
Caption: Workflow for addressing low metabolic stability.
-
Solutions & Methodologies:
-
Metabolite Identification: Conduct studies to identify the major metabolites of your PROTAC. This will pinpoint the labile positions.
-
Linker Modification:
-
Incorporate Cyclic Moieties: Replace linear alkyl or PEG linkers with more rigid cyclic structures (e.g., piperazine, piperidine) to reduce conformational flexibility and shield metabolic sites.[1]
-
Change Linker Attachment Point: If not already at the C5 position of pomalidomide, consider moving the linker attachment there. This has been shown to improve selectivity and can impact the metabolic profile.[4]
-
-
Introduce Metabolic Blockers: Place metabolically inert groups, such as fluorine or deuterium, at the identified metabolic hotspots on the target protein ligand or the pomalidomide moiety.
-
Issue 2: Poor Solubility and Precipitation of PROTAC in Aqueous Buffers
-
Observation: The PROTAC compound precipitates out of solution in cell culture media or assay buffers, leading to inconsistent results.
-
Potential Cause: High lipophilicity and molecular weight contribute to poor aqueous solubility.
-
Troubleshooting Workflow:
Caption: Workflow for addressing poor PROTAC solubility.
-
Solutions & Methodologies:
-
Formulation Optimization:
-
Co-solvents: Carefully increase the percentage of DMSO in the final assay medium, ensuring it does not exceed a concentration that affects cell health or enzyme activity (typically <0.5%).
-
Excipients: Test the addition of solubility-enhancing excipients like non-ionic surfactants (e.g., Tween-80, Pluronic F-68) at low concentrations.
-
-
Structural Modification:
-
Incorporate Polar Functional Groups: Introduce polar groups (e.g., hydroxyl, ether) into the linker to improve aqueous solubility. Polyethylene glycol (PEG) linkers are often used for this purpose.
-
Reduce Lipophilicity: If possible, modify the target protein ligand to reduce its lipophilicity without compromising binding affinity.
-
-
Data Presentation
The following tables summarize representative data illustrating how modifications to the pomalidomide moiety and linker composition can impact PROTAC performance.
Table 1: Impact of Pomalidomide Linker Attachment Point on Potency and Off-Target Effects
| PROTAC Targeting | Pomalidomide Linker Attachment | On-Target DC50 (nM) | Off-Target ZNF DC50 (nM) |
| ALK | C4-alkyne | 50 | 100 |
| ALK | C5-alkyne | 10 | >1000 |
Data is representative and adapted from studies on ALK-targeting PROTACs to illustrate the principle.[4]
Table 2: Influence of Linker Composition on Metabolic Stability
| PROTAC | Linker Type | Human Liver Microsome t½ (min) |
| Compound A | Linear Alkyl | 15 |
| Compound B | Piperazine-containing | 45 |
| Compound C | PEG-based | 25 |
This table presents hypothetical data to demonstrate the general trend of increased metabolic stability with more rigid, cyclic linkers.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation and the half-life (t½) of a PROTAC upon incubation with HLM.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in acetonitrile.
-
Thaw the HLM on ice. Prepare a microsomal suspension in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and the HLM suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the peak area of the remaining parent PROTAC at each time point, normalized to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC by measuring its transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell™ plates (24-well)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)
-
Test PROTAC compound
-
Control compounds (e.g., Propranolol - high permeability; Atenolol - low permeability)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS in both the apical (top) and basolateral (bottom) chambers for 30 minutes at 37°C.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Prepare the dosing solution of the test PROTAC (typically 1-10 µM) in HBSS.
-
Remove the buffer from the apical chamber and add the dosing solution.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A for efflux):
-
Perform the experiment in the reverse direction to determine the efflux ratio. Add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Monolayer Integrity Check:
-
After the transport experiment, assess the integrity of the monolayer using Lucifer yellow.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the PROTAC is a substrate for active efflux transporters.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: General experimental workflow for evaluating PROTAC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Conjugation of 4'-Oxyacetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the conjugation of 4'-oxyacetic acid and similar carboxylic acid-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating a 4'-oxyacetic acid derivative to a protein?
The most common method involves a two-step carbodiimide reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] First, the carboxyl group of the 4'-oxyacetic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester.[2] Finally, the NHS ester reacts with primary amines (-NH2) on the target molecule (e.g., lysine residues on a protein) to form a stable amide bond.[2][3]
Q2: What is the optimal pH for EDC/NHS coupling reactions?
The EDC/NHS coupling process has two distinct pH optima. The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1] The subsequent reaction of the NHS-activated molecule with a primary amine is more efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][4] For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-8.5 for the coupling step with the amine-containing molecule.[1]
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[1][5]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, and borate buffers are frequently used.[1][2]
-
Buffers to Avoid: Tris, glycine, and acetate buffers should be avoided as their primary amines or carboxylates will interfere with the coupling chemistry.[1][6]
Q4: My 4'-oxyacetic acid derivative has poor water solubility. How can I address this?
For compounds with low aqueous solubility, a water-miscible organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to dissolve the compound before adding it to the aqueous reaction mixture.[2][4] It is important to use high-quality, amine-free DMF.[4] The final concentration of the organic solvent should be kept low (typically under 10%) to avoid denaturing the protein.[7]
Q5: How should I store my EDC and NHS reagents?
Both EDC and NHS are moisture-sensitive.[8] They should be stored desiccated at -20°C.[9] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation from forming on the reagent.[9] Hydrolyzed reagents are a common cause of reaction failure.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is one of the most frequently encountered problems in EDC/NHS chemistry. The root cause can often be traced back to reaction conditions or reagent quality.[1]
Potential Cause & Recommended Action
-
Suboptimal pH: Verify the pH of your reaction buffers before each use. The two-step pH profile (acidic for activation, slightly basic for coupling) is critical for efficiency.[1]
-
Inactive Reagents: EDC and NHS can hydrolyze if exposed to moisture.[8][9] Use freshly opened or properly stored reagents. You can test the activity of your NHS ester reagent by measuring its absorbance at 260-280 nm before and after hydrolysis with NaOH.[9]
-
Competing Nucleophiles in Buffer: Ensure your buffers (and any other additives) do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[1][6]
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, a competing reaction with the amine coupling.[2] The rate of hydrolysis increases with pH.[2] Perform the coupling step as soon as possible after the activation step. For macromolecules, using a higher concentration of the protein can favor the amine reaction over hydrolysis.[3]
-
Insufficient Reagent Concentration: A molar excess of EDC and NHS over the 4'-oxyacetic acid is typically required for efficient activation.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low conjugation yield.
Issue 2: Precipitation Observed During the Reaction
Precipitation of your protein or other biomolecules can significantly lower the yield of the final conjugate.[1]
Potential Cause & Recommended Action
-
Poor Solubility of 4'-Oxyacetic Acid Derivative: If your compound precipitates upon addition to the aqueous buffer, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF first.[4]
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate.[1] Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.[1] Running a small-scale trial to assess protein stability under the reaction conditions is recommended.
-
High EDC Concentration: In some cases, very high concentrations of EDC can lead to the precipitation of the protein.[1] If you are using a large excess of EDC and observe precipitation, try reducing the concentration.
Quantitative Data Summary
Table 1: Optimal pH Ranges for EDC/NHS Conjugation
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffers |
| Carboxyl Activation | 4'-Oxyacetic Acid + EDC/NHS | 4.5 - 6.0 | MES[1] |
| Amine Coupling | NHS-activated Acid + Protein | 7.0 - 8.5 | PBS, HEPES, Borate[1][2] |
Table 2: Stability of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 4°C | 4 - 5 hours[2] |
| 8.6 | 4°C | 10 minutes[2] |
This data highlights the importance of performing the amine coupling step promptly after activation, especially at higher pH values.
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of a 4'-Oxyacetic Acid Derivative to a Protein
This protocol provides a general framework. Molar ratios and incubation times may need to be optimized for your specific molecules.
Materials:
-
4'-Oxyacetic Acid Derivative
-
Protein with primary amines (e.g., antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare all buffers. Ensure they are free of amine and carboxylate contaminants.
-
Dissolve the 4'-oxyacetic acid derivative in DMSO or DMF to create a concentrated stock solution if it is not readily soluble in the Activation Buffer.
-
Dissolve the protein in the Coupling Buffer.
-
Immediately before use, prepare EDC and Sulfo-NHS solutions in the Activation Buffer.
-
-
Activation of 4'-Oxyacetic Acid:
-
In a microfuge tube, dissolve the 4'-oxyacetic acid derivative in Activation Buffer. If using an organic solvent, add the stock solution to the buffer (final solvent concentration should be <10%).
-
Add a 10-fold molar excess of EDC and Sulfo-NHS to the 4'-oxyacetic acid solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM (e.g., add hydroxylamine) to stop the reaction by hydrolyzing unreacted NHS esters.[1]
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted compounds and byproducts by running the reaction mixture through a desalting column (gel filtration) equilibrated with your desired storage buffer (e.g., PBS).[4]
-
General Experimental Workflow for EDC/NHS Conjugation
Caption: A stepwise workflow for protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Method Refinement for Improving the Purity of PD 4'-oxyacetic acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for Proteolysis Targeting Chimeras (PROTACs) synthesized using PD 4'-oxyacetic acid as the E3 ligase ligand. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section is designed to help you identify and resolve common purity issues encountered during the synthesis and purification of this compound PROTACs.
Problem 1: Low Purity of the Final PROTAC Product After Initial Purification
| Possible Cause | Recommended Action | Analytical Method for Verification |
| Incomplete Amide Coupling Reaction | - Optimize reaction conditions: Increase reaction time, temperature, or the equivalents of coupling reagents (e.g., HATU, HOBt, EDC). Consider a different solvent to improve the solubility of reactants. - Use a different coupling reagent: If one set of coupling reagents is ineffective, try an alternative such as COMU or T3P. | - LC-MS: Look for the mass of unreacted starting materials (this compound, linker-warhead). - ¹H NMR: Check for the presence of signals corresponding to the starting materials. |
| Presence of Unreacted Starting Materials | - Improve purification method: Optimize the gradient for flash column chromatography or reverse-phase HPLC to achieve better separation. - Perform a pre-purification workup: An acidic or basic wash can help remove unreacted acidic or basic starting materials, respectively. | - LC-MS: Co-inject with authentic standards of starting materials to confirm retention times and mass. - TLC: Use a suitable solvent system to differentiate the product from starting materials. |
| Formation of Side Products | - Identify the side product: Use LC-MS/MS and NMR to elucidate the structure of the major impurity. Common side products include O-acylisourea from EDC coupling or epimerization of chiral centers. - Modify reaction conditions: Lowering the reaction temperature can minimize the formation of some side products. The choice of coupling reagent and base can also influence side product formation. | - LC-MS/MS: Fragment the impurity peak to gain structural information. - High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the impurity. |
| Degradation of the PROTAC Molecule | - Assess stability: this compound-based PROTACs are designed for improved stability compared to traditional immunomodulatory imide drugs (IMiDs). However, the linker or warhead may be labile. Assess stability under the purification conditions (e.g., acidic or basic mobile phases in HPLC). - Use milder purification conditions: Employ neutral pH buffer systems for chromatography if the PROTAC is found to be unstable. | - LC-MS: Monitor for the appearance of degradation products over time when the sample is left in the mobile phase. |
Problem 2: Difficulty in Separating the PROTAC from a Co-eluting Impurity
| Possible Cause | Recommended Action | Analytical Method for Verification |
| Similar Polarity of Product and Impurity | - Change the stationary phase: If using a C18 column for HPLC, try a different stationary phase such as phenyl-hexyl or a polar-embedded phase. - Modify the mobile phase: Alter the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or the pH of the aqueous phase. The addition of a different ion-pairing agent could also be beneficial. | - Analytical HPLC: Screen different columns and mobile phase conditions to identify a system that provides baseline separation. |
| Impurity is a Diastereomer | - Use a chiral stationary phase: If the PROTAC or one of its precursors has a chiral center that could have epimerized, a chiral HPLC column may be required for separation. | - Chiral HPLC: Analyze the sample on a suitable chiral column to see if the single peak resolves into two. |
| Impurity is an N-oxide | - Modify workup or reaction conditions: N-oxide formation can sometimes occur during the synthesis or workup. Using N-protected starting materials or milder oxidizing conditions can prevent this. | - LC-MS: The impurity will have a mass 16 Da higher than the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
This compound is a carboxylic acid-functionalized cereblon (CRBN) E3 ligase ligand based on a phenyl dihydrouracil scaffold.[1][2] It is used as a building block for constructing PROTACs. PROTACs developed with this moiety have shown improved chemical stability and potency compared to those synthesized with traditional IMiD analogs like thalidomide, which can be prone to hydrolysis.[1][3] The achiral nature of the phenyl dihydrouracil core also avoids complications arising from racemization that can occur with glutarimide-based ligands.[2]
Q2: What are the most common impurities I should expect when synthesizing a PROTAC using this compound?
The most common impurities typically arise from the amide coupling step used to connect the this compound to a linker-warhead amine. These include:
-
Unreacted this compound: Due to its acidic nature, it can be challenging to remove from the final product, which may also have polar characteristics.
-
Unreacted linker-warhead amine: Depending on its structure, it can have similar retention properties to the final PROTAC.
-
Side products from coupling reagents: For example, if EDC is used, O-acylisourea byproducts can form.
-
Hydrolysis products: Although more stable than IMiDs, prolonged exposure to harsh acidic or basic conditions during workup or purification can lead to some degradation.
Q3: Which analytical techniques are best for assessing the purity of my this compound PROTAC?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This is the workhorse for purity analysis, allowing for the quantification of the main peak relative to impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the identity of the main peak (by mass) and for identifying the masses of any impurities, which provides clues to their identity.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): NMR is crucial for confirming the overall structure of the final PROTAC and for identifying any major structural impurities if they are present at a sufficient level.
-
High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, which can confirm the elemental composition of your PROTAC.
Q4: What are the key parameters to optimize in my HPLC purification method?
For successful HPLC purification, consider optimizing the following:
-
Column Chemistry: Standard C18 columns are a good starting point. If co-elution is an issue, consider columns with different selectivities (e.g., phenyl-hexyl, biphenyl, or polar-embedded phases).
-
Mobile Phase: The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity. The pH of the aqueous phase should also be optimized to control the ionization state of your PROTAC and any acidic or basic impurities. Using a buffer (e.g., ammonium acetate, ammonium formate, or triethylammonium acetate) can improve peak shape.
-
Gradient: A shallow gradient around the elution point of your PROTAC will provide the best resolution from closely eluting impurities.
-
Loading: Overloading the column can lead to poor separation and broad peaks. Determine the optimal loading capacity for your column.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize a this compound PROTAC
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized linker-warhead (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Standard RP-HPLC Purity Analysis Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound PROTACs.
Caption: A logical troubleshooting workflow for addressing low purity issues in PROTAC synthesis.
References
overcoming off-target effects with PD 4'-oxyacetic acid-based degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PD 4'-oxyacetic acid-based degraders. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based degrader and how does it differ from traditional IMiD-based PROTACs?
A1: A this compound-based degrader is a type of Proteolysis-Targeting Chimera (PROTAC) that utilizes a phenyl dihydrouracil (PD) moiety to recruit the E3 ubiquitin ligase Cereblon (CRBN). The 4'-oxyacetic acid group serves as a linker attachment point. This design offers a significant advantage over traditional immunomodulatory imide drug (IMiD)-based PROTACs, such as those derived from thalidomide or pomalidomide. The primary difference lies in the chemical stability of the CRBN-binding ligand. IMiDs are known to be unstable and can undergo hydrolysis and racemization in cell culture media.[1][2] PD-based ligands are achiral and demonstrate greater chemical stability, which can lead to more consistent experimental results and potentially reduced off-target effects.[1][2][3]
Q2: What are the main advantages of using PD-based degraders in terms of off-target effects?
A2: The primary advantage of PD-based degraders in mitigating off-target effects stems from their improved chemical stability and resistance to racemization.[1][2][3] Traditional IMiD-based PROTACs exist as a mixture of enantiomers, with the (S)-enantiomer being predominantly active in binding to CRBN.[3] The inactive (R)-enantiomer can still bind to the target protein, potentially leading to off-target inhibition without degradation.[3] The inherent instability and racemization of IMiDs can alter the ratio of active to inactive enantiomers during an experiment, leading to variability and off-target pharmacology.[1][2] PD-based ligands are achiral, eliminating the issue of racemization and providing a more homogenous and stable compound population.[1][2][3] Studies have shown that PD-PROTACs do not significantly affect the levels of common IMiD neosubstrates like GSPT1, IKZF1, and CK1α at effective concentrations for on-target degradation, suggesting a favorable off-target profile.[1]
Q3: My PD-based degrader is not showing any target degradation. What are the initial troubleshooting steps?
A3: If you are not observing target degradation, consider the following initial steps:
-
Confirm Target and CRBN Expression: Ensure that your cell line expresses both the target protein and CRBN at sufficient levels. Low CRBN expression is a common reason for the failure of CRBN-based PROTACs.[4]
-
Verify Compound Integrity: Although more stable than IMiDs, it is still crucial to ensure the integrity and purity of your PD-based degrader.[4]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) or using a fluorescently labeled analog to confirm cellular entry.
-
Perform a Dose-Response and Time-Course Experiment: Degradation is concentration and time-dependent. Test a broad range of concentrations (e.g., 1 nM to 10 µM) and multiple time points (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal conditions for degradation.[5]
-
Check for the "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or CRBN, rather than the productive ternary complex, leading to reduced degradation. A full dose-response curve will reveal if this is occurring.[5]
Q4: How can I confirm that the observed cellular phenotype is due to the degradation of my target protein and not off-target effects?
A4: To validate that the observed phenotype is a direct result of on-target degradation, the following control experiments are recommended:
-
Inactive Control Compound: Synthesize or obtain a control compound where the this compound ligand is modified to abolish CRBN binding, or the target-binding warhead is altered to prevent target engagement. This control should not induce degradation but will account for any degradation-independent pharmacology of the molecule.
-
Rescue Experiment: Transfect cells with a degradation-resistant mutant of the target protein. If the phenotype is reversed, it confirms that the effect is due to the degradation of the target protein.
-
Washout Experiment: Remove the PD-based degrader from the cell culture medium and monitor the recovery of the target protein levels and the reversal of the phenotype over time.
-
Global Proteomics: Perform quantitative mass spectrometry-based proteomics to assess the global protein landscape upon treatment with your degrader. This will provide an unbiased view of its selectivity and identify any potential off-target degradation events.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Degradation Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Health or Passage Number | Standardize cell culture conditions, including passage number and confluency at the time of treatment. |
| Degrader Instability in Media | While PD-based degraders are more stable than IMiDs, prolonged incubation in certain media formulations could still lead to degradation. Prepare fresh solutions for each experiment and consider a stability assessment via LC-MS over the time course of your experiment. |
| Inconsistent Dosing | Ensure accurate and consistent preparation of serial dilutions for your dose-response experiments. |
Issue 2: High Background in Ternary Complex Assays (e.g., FRET, NanoBRET)
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Assay Reagents | Optimize antibody or probe concentrations. Include appropriate controls with each component of the assay missing to identify the source of the background. |
| Low Affinity of the PROTAC | Confirm the binary binding affinities of your degrader to both the target protein and CRBN independently using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[5] |
| Suboptimal Assay Buffer | Optimize buffer components, such as detergents and salt concentrations, to minimize non-specific interactions. |
Quantitative Data Summary
The following table summarizes comparative data for a LCK-targeting PD-PROTAC (PD-PROTAC 2), a phenyl glutarimide PROTAC (PG-PROTAC 1), and a thalidomide-based PROTAC (thal-PROTAC 3) from Jarusiewicz et al., 2023.[1]
| Parameter | PD-PROTAC 2 | PG-PROTAC 1 | thal-PROTAC 3 | Notes |
| CRBN Binding (IC50, µM) | 0.8 | 0.3 | 0.2 | Determined by a competitive binding assay. |
| Chemical Stability (t1/2 in media, h) | >48 | ~24 | <8 | Half-life in cell culture media at 37 °C. |
| LCK Degradation (DC50, nM) | 1.2 | 8 | 10 | In LCK-HiBiT-tagged KOPT-K1 cells after 4h treatment. |
| Anti-proliferative Activity (IC50, nM) | 5 | 20 | 30 | In KOPT-K1 T-ALL cells after 72h treatment. |
Key Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Seeding and Treatment: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of treatment. Treat cells with a range of concentrations of the this compound-based degrader and appropriate vehicle controls for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 2: Global Proteomics using Mass Spectrometry for Off-Target Analysis
-
Sample Preparation: Treat cells with the PD-based degrader at a concentration that gives maximal target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a statistically significant and dose-dependent decrease in abundance in the degrader-treated samples are considered potential off-targets.
-
Validation: Validate potential off-target proteins using orthogonal methods such as Western blotting with specific antibodies.
Visualizations
Caption: Mechanism of action for a this compound-based degrader.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In This Issue, Volume 14, Issue 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ProteomeXchange Dataset PXD050426 [proteomecentral.proteomexchange.org]
Technical Support Center: Process Improvements for Large-Scale Synthesis of VHL-Recruiting PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize a von Hippel-Lindau (VHL) E3 ligase ligand, particularly those incorporating an oxyacetic acid linker. The information provided is intended to address common challenges and offer process improvements for robust and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in the large-scale synthesis of VHL-based PROTACs?
A1: The large-scale synthesis of VHL-based PROTACs presents several key challenges stemming from their complex and often high molecular weight structures. These include:
-
Low yields and scalability issues: Multi-step syntheses can lead to cumulative yield losses, making scale-up economically challenging.[1]
-
Poor aqueous solubility and permeability: PROTACs often violate Lipinski's Rule of Five, leading to difficulties in purification, formulation, and oral bioavailability.[1][2]
-
Impurity profiling and control: The complex synthesis can generate various process-related impurities and degradation products that require careful identification and control.[3][4]
-
"Hook effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, complicating in vitro assays.[2][5]
-
Lack of standardized regulatory guidelines: As a relatively new modality, the regulatory landscape for PROTACs is still evolving.[2]
Q2: How can we improve the efficiency of the coupling reaction between the VHL ligand and the target protein ligand?
A2: Optimizing the coupling reaction is crucial for improving overall yield. Consider the following strategies:
-
Choice of Coupling Reagents: For amide bond formation, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often effective, even on a nanomole scale.[6]
-
Reaction Conditions: Careful optimization of temperature, reaction time, and solvent is critical. For challenging couplings, explore different solvent systems and monitor reaction progress by HPLC or LC-MS to determine the optimal endpoint.
-
"Click Chemistry": Employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" reactions can provide high-yielding and efficient conjugation, especially for the final ligation step.[7]
-
Solid-Phase Synthesis: While typically used for library generation, solid-phase organic synthesis (SPOS) can facilitate purification by allowing for the easy removal of excess reagents and byproducts through simple washing steps.[7]
Q3: What are common impurities encountered during the synthesis of VHL-based PROTACs and how can they be minimized?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted starting materials: Incomplete reactions can leave residual VHL ligand, linker, or target protein ligand.
-
Side-products from coupling reactions: For example, in amide couplings, side reactions can lead to the formation of undesired adducts.
-
Epimerization: Chiral centers in the VHL ligand or the target protein ligand can be susceptible to epimerization under certain reaction conditions.
-
Degradation products: The final PROTAC molecule may be susceptible to hydrolysis or oxidation, especially during purification and storage.
To minimize impurities, it is essential to use high-purity starting materials, optimize reaction conditions to drive reactions to completion and minimize side reactions, and implement robust purification methods.[3][4] Impurity profiling using techniques like LC-MS/MS and NMR is crucial for identifying and quantifying impurities.[8]
Q4: What are the best practices for the purification of large-scale PROTAC syntheses?
A4: Purification of large quantities of PROTACs can be challenging due to their often poor solubility and amorphous nature. Best practices include:
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for PROTAC purification. Method development is critical to achieve good separation of the product from impurities.
-
Crystallization: If the PROTAC is amenable to crystallization, this can be a highly effective and scalable purification method. However, the flexibility of the linker can often hinder crystallization.[9]
-
Filtration and Washing: For solid products, a sequence of washes with appropriate solvents can remove many impurities. Always filter samples and buffers to prevent clogging of chromatography columns.[10]
Troubleshooting Guides
Problem 1: Low Overall Yield in Multi-Step Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reactions | - Monitor each reaction step by HPLC or LC-MS to ensure completion before proceeding. - Re-optimize reaction conditions (temperature, time, stoichiometry of reagents) for each problematic step. |
| Product Loss During Work-up and Purification | - Minimize transfer steps. - Optimize extraction and precipitation procedures to maximize recovery. - For chromatography, perform a loading study to avoid overloading the column. |
| Degradation of Intermediates or Final Product | - Analyze the stability of key intermediates and the final product under the reaction and purification conditions. - Use inert atmosphere (e.g., nitrogen or argon) if compounds are sensitive to oxidation. - Control pH during work-up and purification. |
| Suboptimal Synthetic Route | - Consider a convergent synthetic strategy where the VHL-linker and target protein ligand are synthesized separately and then coupled at a late stage. - Explore alternative reactions with higher yields and fewer side products.[7] |
Problem 2: Poor Purity of the Final PROTAC
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities in Chromatography | - Develop a more selective HPLC method by screening different columns, mobile phases, and gradients. - Consider orthogonal purification techniques (e.g., normal-phase chromatography if RP-HPLC is not effective). |
| Formation of Diastereomers or Enantiomers | - Use chiral HPLC to analyze and separate stereoisomers. - Re-evaluate reaction conditions that could lead to epimerization (e.g., strong bases or high temperatures). |
| Residual Solvents | - Use appropriate drying techniques (e.g., high vacuum, elevated temperature if the compound is stable). - Analyze for residual solvents using Gas Chromatography (GC). |
| Inorganic Impurities | - Use high-purity reagents and solvents. - If applicable, perform an aqueous wash to remove inorganic salts. |
Problem 3: Inconsistent Batch-to-Batch Results
| Potential Cause | Troubleshooting Steps |
| Variability in Starting Material Quality | - Establish strict quality control specifications for all starting materials and reagents. - Source materials from reliable suppliers. |
| Lack of Process Control | - Implement strict process controls for all critical parameters (temperature, time, agitation, etc.). - Use process analytical technology (PAT) to monitor reactions in real-time. |
| Operator Variability | - Develop detailed and standardized operating procedures (SOPs). - Provide thorough training for all personnel involved in the synthesis. |
Quantitative Data Summary
The following tables provide representative data for the synthesis of VHL-based PROTACs. Note that yields and purity are highly dependent on the specific target ligand and linker used.
Table 1: Representative Yields for Key Synthetic Steps
| Reaction Step | Description | Typical Yield Range (%) | Reference |
| VHL Ligand Synthesis | Synthesis of the core VHL ligand with a linker attachment point. | 60 - 85 | [11] |
| Target Ligand Synthesis | Synthesis of the target protein ligand with a linker attachment point. | 50 - 90 | [12] |
| Linker Synthesis | Preparation of the linker with appropriate functional groups. | 70 - 95 | [9] |
| Final Coupling Reaction | Coupling of the VHL-linker and target ligand. | 40 - 80 | [13] |
| Overall Yield | Calculated from starting materials to purified final product. | 10 - 40 | [1] |
Table 2: Purity and Characterization Data for a Representative BRD4-Targeting VHL PROTAC
| Parameter | Method | Specification | Reference |
| Purity | HPLC | >95% | [13] |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | [9] |
| Mass | High-Resolution Mass Spectrometry (HRMS) | Within 5 ppm of calculated mass | [9] |
| Residual Solvents | GC | Meets ICH guidelines | [8] |
| Inorganic Impurities | ICP-MS | Within specified limits | [8] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize a VHL-Based PROTAC
Materials:
-
VHL ligand with a carboxylic acid functionalized linker (1.0 eq)
-
Target protein ligand with a primary or secondary amine (1.0 - 1.2 eq)
-
HATU (1.2 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the VHL ligand-linker carboxylic acid in anhydrous DMF under an inert atmosphere, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the target protein ligand amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to afford the desired PROTAC.
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient:
-
A typical gradient might be from 5% to 95% Mobile Phase B over 20 minutes. The gradient should be optimized for the specific PROTAC.
Procedure:
-
Prepare a sample of the PROTAC at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., DMSO or acetonitrile).
-
Inject 5-10 µL of the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity of the sample by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: A generalized workflow for the synthesis and purification of VHL-based PROTACs.
Caption: A decision tree for troubleshooting common issues in PROTAC synthesis.
References
- 1. Synthesis to Bioavailability Enhancement - American Chemical Society [acs.org]
- 2. syngeneintl.com [syngeneintl.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Structure‐Based Design of a Macrocyclic PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Binding of Novel Ligands to Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of novel cereblon (CRBN) ligands, using PD 4'-oxyacetic acid as a representative example. While specific quantitative binding data for this compound is not extensively available in the public domain, this document outlines the established experimental protocols and comparative data necessary for its characterization. By comparing its potential performance with well-characterized immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, researchers can effectively position new molecules within the landscape of CRBN-binding agents.
Cereblon is a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which targets specific proteins for ubiquitination and subsequent proteasomal degradation.[1][2] Small molecules that bind to CRBN can modulate the substrate specificity of this complex, a mechanism that is foundational to the therapeutic effects of IMiDs and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][4] this compound is a functionalized CRBN ligand designed for the development of PROTACs, making the validation of its direct binding to CRBN a critical first step.[5]
Comparative Analysis of Cereblon Binding Affinities
The binding affinity of a ligand to CRBN is a key determinant of its biological activity. The table below summarizes the reported binding affinities for established CRBN ligands. These values serve as a benchmark for evaluating novel compounds like this compound. It is important to note that affinity values can vary based on the specific assay, experimental conditions, and protein constructs used.[1]
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| This compound | To be determined | To be determined | See Experimental Protocols |
| Thalidomide | ~250 nM[6] | 22.4 nM[7], ~2-3 µM[8][9] | TR-FRET[7], Competitive Binding Assay[8][9] |
| (S)-Thalidomide | - | 11.0 nM[7] | TR-FRET[7] |
| (R)-Thalidomide | - | 200.4 nM[7] | TR-FRET[7] |
| Lenalidomide | ~178 nM[6] | 8.9 nM[7] | TR-FRET[7] |
| Pomalidomide | ~157 nM[6][8] | 6.4 nM[7], 1.2-3 µM[8] | TR-FRET[7], Competitive Binding Assay[8] |
| Iberdomide | Higher than lenalidomide and pomalidomide[3] | - | - |
| CC-885 | - | 0.43 nM[7] | TR-FRET[7] |
Experimental Workflow and Signaling Pathway
The validation of a novel CRBN ligand typically involves a series of biochemical and biophysical assays to confirm direct binding, determine affinity, and establish a competitive binding mode. The following diagram illustrates a general workflow for this process.
Caption: A generalized workflow for the in vitro validation and characterization of novel CRBN ligands.
The binding of a ligand like thalidomide or its analogs to CRBN alters the conformation of the E3 ligase complex, leading to the recruitment of "neosubstrates" that are not typically targeted for degradation. This mechanism is central to their therapeutic effects.
Caption: Ligand-induced recruitment of a neosubstrate to the CRL4-CRBN complex for degradation.
Key Experimental Protocols
Below are detailed methodologies for common in vitro assays used to validate and quantify the binding of small molecules to CRBN.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive assay is highly sensitive and suitable for high-throughput screening.[4][10]
-
Principle: The assay measures the competition between a test compound and a fluorescently labeled tracer (e.g., Thalidomide-Red) for binding to a tagged CRBN protein (e.g., GST-tagged).[2] When the tracer is bound to the tagged CRBN, which is in proximity to a lanthanide-labeled antibody (e.g., anti-GST-Europium), FRET occurs. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[2]
-
Methodology:
-
Reagent Preparation: Prepare solutions of GST-tagged human CRBN protein, a fluorescent tracer ligand (e.g., Thalidomide-Red), and a Europium-labeled anti-GST antibody in an appropriate assay buffer.
-
Compound Dispensing: Dispense serial dilutions of the test compound (e.g., this compound) and control compounds (e.g., pomalidomide) into a low-volume 384-well plate.
-
Protein Addition: Add the GST-tagged CRBN protein to each well and incubate briefly.
-
Detection Reagent Addition: Add a pre-mixed solution of the fluorescent tracer and the anti-GST-Europium antibody.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the concentration of the test compound to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay that measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein.[11]
-
Principle: A small, fluorescently labeled CRBN ligand (e.g., Cy5-Thalidomide) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CRBN protein, its tumbling slows significantly, increasing the polarization. Test compounds that compete for the binding site will displace the fluorescent ligand, causing a decrease in polarization.[11]
-
Methodology:
-
Reaction Setup: In a black, low-binding microtiter plate, add purified CRBN protein, Cy5-labeled Thalidomide, and assay buffer.[11]
-
Inhibitor Addition: Add varying concentrations of the test compound or a control inhibitor (e.g., Pomalidomide).
-
Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the log concentration of the inhibitor to calculate the IC50.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetics and affinity data by measuring changes in mass on a sensor surface.[1]
-
Principle: SPR detects the binding of an analyte (the small molecule) to a ligand (the protein) that is immobilized on a sensor chip. This binding event causes a change in the refractive index at the surface, which is measured in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rates, from which the dissociation constant (Kd) is calculated.[1]
-
Methodology:
-
Immobilization: Covalently immobilize recombinant CRBN protein (often the thalidomide-binding domain) onto the surface of a sensor chip.
-
Binding Analysis: Flow solutions containing various concentrations of the test compound over the chip surface. A reference channel without immobilized protein is used for background subtraction.
-
Association/Dissociation: Monitor the SPR signal in real-time to measure the association of the compound during the injection phase and its dissociation during the buffer flow phase.
-
Regeneration: After each cycle, regenerate the sensor surface with a specific buffer to remove the bound compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_on, k_off) and calculate the affinity constant (Kd).
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on size, charge, and hydration shell. Binding events alter these properties, allowing for affinity measurement.[12]
-
Principle: In a competitive MST assay, the thermophoretic behavior of a fluorescent reporter ligand is measured.[12] This behavior changes upon binding to CRBN. The addition of a non-fluorescent test compound that competes for the same binding site will displace the reporter ligand, causing its thermophoretic properties to revert to the unbound state. This change is monitored to determine the binding affinity of the test compound.[12]
-
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the test compound. Mix each dilution with a constant concentration of the fluorescent reporter ligand and the CRBN protein (specifically, the thalidomide-binding domain).
-
Capillary Loading: Load the mixtures into glass capillaries.
-
MST Measurement: Place the capillaries into the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescent reporter is monitored by a camera.
-
Data Analysis: The change in fluorescence within the temperature gradient is quantified and plotted against the concentration of the test compound. The resulting binding curve is fitted to determine the affinity constant (Ki or IC50).
-
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Dihydrouracil-Based PROTACs Demonstrate Superior Degradation of LCK Protein Compared to Traditional Ligands
A new class of Proteolysis Targeting Chimeras (PROTACs) utilizing a phenyl dihydrouracil (PD) derivative as a ligand for the E3 ligase cereblon (CRBN) has shown enhanced efficiency in degrading the Lymphocyte-specific protein tyrosine kinase (LCK), a key target in T-cell acute lymphoblastic leukemia (T-ALL). Experimental data, confirmed by Western blot analysis, indicates that these novel PD-PROTACs outperform their predecessors based on immunomodulatory imide drugs (IMiDs) and phenyl glutarimide (PG) in potency and degradation efficacy.
Researchers have developed and evaluated a series of LCK-targeting PROTACs, with the most potent compound, SJ43489, demonstrating a half-maximal degradation concentration (DC50) of 0.8 nM.[1] This represents a significant improvement in potency over the corresponding PG-analogue, which exhibited a DC50 of 8 nM.[1] The superior performance of the PD-PROTAC is attributed to its improved chemical stability and enhanced ability to form a stable ternary complex between LCK and CRBN.[1][2]
The degradation of LCK by these PD-PROTACs was rigorously confirmed through Western blot analysis, a standard technique to measure protein levels in cell lysates. The results visually and quantitatively demonstrated a dose-dependent reduction in LCK protein levels upon treatment with the PD-PROTACs.
Comparative Analysis of LCK Degradation
To objectively assess the performance of the novel PD-PROTACs, a direct comparison was made with existing LCK-targeting PROTACs that utilize different CRBN ligands. The data highlights the advantages of the phenyl dihydrouracil moiety.
| Compound ID | CRBN Ligand Type | Target Protein | DC50 (nM)[1] | Maximum Degradation (Dmax) (%)[2] |
| SJ43489 (Compound 5) | Phenyl Dihydrouracil (PD) | LCK | 0.8 | >98.4 ± 0.6 |
| PG-Analogue (Compound 4) | Phenyl Glutarimide (PG) | LCK | 8 | Not explicitly stated |
| PD-PROTAC (Compound 2) | Phenyl Dihydrouracil (PD) | LCK | 15 | 66 ± 7 |
| PG-PROTAC (Compound 1) | Phenyl Glutarimide (PG) | LCK | 6 | Not explicitly stated |
| Thal-PROTAC (Compound 3) | Immunomodulatory Imide Drug (IMiD) | LCK | 13 | Not explicitly stated |
Mechanism of Action: The PROTAC Pathway
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2] One end of the PROTAC binds to the target protein (in this case, LCK), while the other end recruits an E3 ubiquitin ligase, such as CRBN. This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome. The PD 4'-oxyacetic acid serves as a key building block for the CRBN-binding end of the PROTAC.
Experimental Protocol: Western Blot for LCK Degradation
The following is a representative protocol for assessing PROTAC-induced protein degradation via Western blot, based on established methodologies.[3]
1. Cell Culture and Treatment:
-
T-ALL cell lines (e.g., KOPT-K1) are cultured under standard conditions.
-
Cells are treated with varying concentrations of the PD-PROTACs, control compounds (IMiD and PG-PROTACs), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal protein loading in subsequent steps.
3. SDS-PAGE and Protein Transfer:
-
An equal amount of total protein from each sample is loaded onto an SDS-polyacrylamide gel.
-
The proteins are separated by size via gel electrophoresis.
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the LCK protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
5. Detection and Quantification:
-
A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light.
-
The light signal is captured using an imaging system.
-
The intensity of the protein bands is quantified using densitometry software. The LCK protein levels are normalized to the loading control to correct for any variations in protein loading. The percentage of LCK degradation is calculated relative to the vehicle-treated control.
The development of these highly potent and stable PD-PROTACs represents a significant advancement in the field of targeted protein degradation and offers a promising new therapeutic strategy for T-ALL and other diseases driven by LCK signaling.
References
Evaluating the Selectivity of PD 4'-oxyacetic acid-based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The selectivity of these degraders is a critical parameter, as off-target degradation can lead to unforeseen toxicity and reduced therapeutic efficacy.[1] This guide provides a framework for evaluating the selectivity of novel degraders, using a hypothetical PD 4'-oxyacetic acid-based degrader ("PD-Degrader") as a case study and comparing it to the well-characterized BRD4 degrader, MZ1.
Performance Comparison: PD-Degrader vs. MZ1
The selectivity of a degrader is not solely dependent on the binding affinity of its warhead but is a complex interplay between the formation of a stable ternary complex involving the target protein, the degrader, and an E3 ligase.[3] This section compares the hypothetical selectivity profile of our PD-Degrader with published data for MZ1, a selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4][5][6]
Quantitative Proteomics: Unbiased Off-Target Profiling
Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a degrader across the entire proteome.[1][4] This technique allows for the unbiased identification and quantification of thousands of proteins, providing a global view of the degrader's impact.[4][7]
Table 1: Global Proteomics Analysis of PD-Degrader vs. MZ1
| Feature | PD-Degrader (Hypothetical Data) | MZ1 (Published Data) |
| Cell Line | User-defined cancer cell line | HeLa, Kelly |
| Treatment | 1 µM for 24 hours | 1 µM for 5-24 hours[5] |
| Proteins Quantified | > 7,000 | 5,674 to 7,084[5] |
| Primary Target Degradation | Significant downregulation of Target Protein X | Preferential degradation of BRD4[5] |
| Closely Related Off-Targets | Minimal to no degradation of related family members | Moderate degradation of BRD2 and BRD3[4][5] |
| Other Significant Off-Targets | < 5 proteins significantly downregulated | Minimal off-target degradation observed[3][5] |
Note: Data for MZ1 is sourced from published proteomics experiments. The data for PD-Degrader is hypothetical and serves as an example for comparison.
Degradation Potency and Efficacy: DC50 and Dmax
While global proteomics provides a broad view, it is also crucial to quantify the potency (DC50 - the concentration for 50% degradation) and efficacy (Dmax - the maximum level of degradation) of a degrader against its intended target and closely related proteins.[5]
Table 2: Degradation Potency and Efficacy
| Compound | Target Protein | DC50 | Dmax |
| PD-Degrader (Hypothetical) | Target Protein X | 15 nM | >95% |
| Related Protein Y | > 1000 nM | < 10% | |
| Related Protein Z | > 1000 nM | < 10% | |
| MZ1 | BRD4 | 8-23 nM | >90% |
| BRD2 | ~10-fold higher than BRD4[5] | Lower than BRD4 | |
| BRD3 | ~10-fold higher than BRD4[5] | Lower than BRD4 |
Visualizing the Mechanism and Workflow
Understanding the underlying biological processes and the experimental steps involved in selectivity profiling is crucial for interpreting the data correctly.
Caption: Mechanism of action for a PROTAC degrader.
Caption: Experimental workflow for evaluating degrader selectivity.
Experimental Protocols
Detailed and robust experimental design is fundamental to accurately assess the selectivity of a novel degrader.
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This protocol provides an unbiased, proteome-wide assessment of a degrader's selectivity.[4][7]
-
Objective: To identify and quantify on-target and off-target protein degradation.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, or a relevant cancer cell line) and allow them to adhere. Treat cells in biological triplicate with the PD-Degrader (e.g., at 1x and 10x the DC50 concentration), a negative control (an inactive epimer, if available), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a urea-based buffer. Quantify the protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides overnight using trypsin.
-
TMT Labeling: Label the peptide digests from each condition with a unique TMT isobaric tag. Combine the labeled samples into a single multiplexed sample.
-
LC-MS/MS Analysis: Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography. Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data Analysis: Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.[6] Identify and quantify proteins based on the reporter ion intensities from the TMT tags. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the controls.
-
Western Blotting for Target Validation
Western blotting is a targeted approach used to validate the degradation of the primary target and potential off-targets identified by proteomics.[4][6]
-
Objective: To confirm the degradation of specific proteins and determine the dose-response relationship.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with a serial dilution of the PD-Degrader for a fixed time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and SDS-PAGE: Determine the protein concentration of the lysates. Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer and Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of remaining protein.[6]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay can provide evidence for the formation of the ternary complex (Target Protein-Degrader-E3 Ligase), which is a prerequisite for degradation.
-
Objective: To detect the interaction between the target protein and the E3 ligase in the presence of the degrader.
-
Methodology:
-
Cell Treatment: Treat cells with the PD-Degrader or vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein that is conjugated to magnetic or agarose beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the recruited E3 ligase. An increased signal for the E3 ligase in the degrader-treated sample compared to the control indicates the formation of the ternary complex.
-
By employing this multi-faceted approach, researchers can build a comprehensive selectivity profile for novel degraders like the hypothetical this compound-based degrader, ensuring a more informed progression towards potential therapeutic applications.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Architectonics of Degradation: A Comparative Guide to Linker-Driven PROTAC Success
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to achieve targeted protein eradication. The efficacy of these heterobifunctional molecules is not solely dictated by the choice of warhead and E3 ligase ligand, but is profoundly influenced by the chemical linker that tethers them. This guide provides a comparative analysis of two landmark PROTACs, Bavdegalutamide (ARV-110) and MZ1, each distinguished by its linker strategy and successful degradation of high-value oncology targets. While the term "PD 4'-oxyacetic acid" does not correspond to a standard PROTAC linker, this guide will explore the successful application of linkers containing related ether and rigid heteroatomic structures, which are central to the design of effective degraders.
Case Study 1: Bavdegalutamide (ARV-110) - A Rigid Linker Strategy for Androgen Receptor Degradation
Bavdegalutamide (ARV-110) is a clinically advanced, orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2][3] Its success underscores the power of a conformationally restricted linker in achieving potent and selective protein degradation.
Linker Composition: ARV-110 employs a short and rigid piperidine-piperazine linker.[1] This design choice is a departure from the more common flexible polyethylene glycol (PEG) or alkyl chains and is considered a key innovation in its clinical success.[1] This rigid architecture is thought to pre-organize the molecule into a conformation favorable for the formation of a stable ternary complex between the Androgen Receptor and the Cereblon (CRBN) E3 ligase.[1][2]
Performance Data:
Bavdegalutamide has demonstrated robust preclinical and clinical activity. In prostate cancer cell lines, it induces potent and complete AR degradation with a 50% degradation concentration (DC50) of less than 1 nM.[4] In clinical trials for metastatic castration-resistant prostate cancer (mCRPC), ARV-110 has shown significant anti-tumor activity, particularly in patients with specific AR mutations (T878X/H875Y), achieving a prostate-specific antigen (PSA) decline of 50% or more (PSA50) in 46% of this patient population.
| Parameter | Bavdegalutamide (ARV-110) | Cell Line/Trial | Reference |
| Target Protein | Androgen Receptor (AR) | - | [1][2] |
| E3 Ligase | Cereblon (CRBN) | - | [1][2] |
| DC50 | < 1 nM | LNCaP, VCaP | [4] |
| Dmax | > 95% | LNCaP, VCaP | [5] |
| Clinical Efficacy (PSA50) | 46% (in AR T878X/H875Y mutant patients) | Phase 2 ARDENT | |
| Selectivity | Selective for AR over Glucocorticoid Receptor (GR) | MCF-7, VCaP | [6][7] |
Case Study 2: MZ1 - A Flexible PEG-based Linker for Selective BRD4 Degradation
MZ1 is a well-characterized experimental PROTAC that has been instrumental in elucidating the principles of PROTAC-mediated degradation. It targets the Bromodomain and Extra-Terminal domain (BET) protein BRD4, an epigenetic reader implicated in various cancers.
Linker Composition: MZ1 utilizes a flexible 3-unit polyethylene glycol (PEG) linker to connect the BRD4 inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[8] The ether oxygens within the PEG chain impart hydrophilicity, which can improve solubility and other physicochemical properties. The flexibility of this linker allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex between BRD4 and VHL.[9]
Performance Data:
MZ1 induces the potent and preferential degradation of BRD4 over other BET family members, BRD2 and BRD3.[10][11] This selectivity is remarkable as the warhead, JQ1, is a pan-BET inhibitor. This highlights the critical role of the linker and the overall PROTAC architecture in dictating degradation selectivity.
| Parameter | MZ1 | Cell Line | Reference |
| Target Protein | BRD4 | - | [10][12] |
| E3 Ligase | von Hippel-Lindau (VHL) | - | [12] |
| DC50 (BRD4) | 2-20 nM (cell line dependent) | HeLa, 22Rv1 | [11] |
| Dmax (BRD4) | > 90% | HeLa | [11] |
| Selectivity | Preferential for BRD4 over BRD2/BRD3 | HeLa | [10][11] |
| Binding Affinity (BRD4 BD2) | 15 nM (ITC) | - | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Collection - Data from Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
comparing the in vivo efficacy of PD 4'-oxyacetic acid PROTACs to other degraders
The landscape of cancer immunotherapy is continuously evolving, with targeted protein degradation emerging as a promising strategy to overcome the limitations of traditional inhibitors. This guide provides a comparative analysis of the in vivo efficacy of various platforms designed to degrade the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. While the specific focus is on comparing proteolysis-targeting chimeras (PROTACs) to other degrader technologies, it is important to note that published in vivo data for PD-L1 PROTACs featuring a 4'-oxyacetic acid linker remains scarce. Therefore, this guide will focus on the available data for other small molecule PD-L1 PROTACs and compare them with alternative degrader modalities such as antibody-based and peptide-based degraders.
Data Presentation: In Vivo Efficacy of PD-L1 Degraders
The following tables summarize the quantitative in vivo efficacy data for different classes of PD-L1 degraders based on available preclinical studies.
| Small Molecule PROTACs | |||||
| Compound | Target | Animal Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Compound [I] | PD-L1 | MC38 mouse colon cancer | 10 mg/kg | 48.72% | [1] |
| 20 mg/kg | 57.35% | [1] | |||
| Compound [II] | PD-L1 | MC38 mouse colon cancer | 10 mg/kg | 34.61% | [1] |
| 20 mg/kg | 54.92% | [1] | |||
| 21a | PD-L1 | MC-38 cancer cells in vivo | Not Specified | Significant reduction in PD-L1 levels and tumor growth inhibition | [2] |
| Antibody-Based Degraders | |||||
| Compound | Technology | Target | Cell Line Model | Degradation Efficacy (DC50/Dmax) | Reference |
| AC-1 | AbTAC | PD-L1 | MDA-MB-231 | DC50 = 3.4 nM, Dmax = 63% at 24h | [3] |
| Not Specified | GlueTAC | PD-L1 | Not Specified | Degradation dependent on endolysosome pathway | [] |
| Peptide-Based Degraders | |||||
| Compound | Technology | Target | Cell Line Model | Degradation Efficacy | Reference |
| SP-PROTAC | Stapled Peptide PROTAC | PD-L1 | C33A and HeLa | >50% degradation at 0.1 μM | [5] |
| Peptide 1 & 2 | Peptide-PROTAC | PD-1 & PD-L1 | C33A and Hela | Significant degradation at <5 μM | [6] |
Note: Direct comparison of efficacy between different studies should be approached with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Model Efficacy Study (for Small Molecule PROTACs)
This protocol is based on the methodology described for compounds [I] and [II] in the MC38 mouse colon cancer model[1].
-
Animal Model: Female C57BL/6 mice (6-8 weeks old).
-
Cell Line and Implantation: MC38 mouse colon adenocarcinoma cells are cultured under standard conditions. 1 x 10^6 cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length × width^2) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Vehicle Control: Administered via the same route and schedule as the test compounds.
-
PROTAC Treatment: Compounds [I] and [II] are formulated in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water) and administered via intraperitoneal injection or oral gavage at the specified doses (10 mg/kg and 20 mg/kg) daily or on a specified schedule.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), mice are euthanized.
-
Tumors are excised, weighed, and photographed.
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100.
-
Tumor samples can be further processed for pharmacodynamic analysis (e.g., Western blot to confirm PD-L1 degradation, immunohistochemistry, or flow cytometry for immune cell infiltration).
-
In Vitro Degradation Assay (for Antibody-Based Degraders)
This protocol is based on the methodology for the AbTAC AC-1[3].
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the AC-1 AbTAC or control antibodies.
-
Incubation: Cells are incubated for a specified period (e.g., 12, 24, 48 hours).
-
Cell Lysis and Protein Quantification: After incubation, cells are washed with PBS and lysed. The total protein concentration of the lysates is determined using a BCA assay.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against PD-L1 and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of PD-L1 is normalized to the loading control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are calculated.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: PD-1/PD-L1 Signaling Pathway.
Caption: General Mechanism of Action for PROTACs.
Experimental Workflow Diagram
Caption: Typical In Vivo Efficacy Experimental Workflow.
References
- 1. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 2. In vitro and in vivo degradation of programmed cell death ligand 1 (PD-L1) by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells [frontiersin.org]
- 6. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Protein Degradation: A Guide to Potency Improvement in PROTAC Design
A Comparative Analysis of Strategies to Validate Improved Potency in Proteolysis-Targeting Chimeras
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the design of highly potent Proteolysis-Targeting Chimeras (PROTACs) is a paramount objective for researchers and drug developers. While the specific entity "PD 4'-oxyacetic acid" in PROTAC design is not documented in the current body of scientific literature, this guide provides a comprehensive comparison of established strategies to enhance PROTAC potency. We will delve into the critical components of PROTAC design, supported by experimental data and detailed protocols, to empower researchers in their quest for more effective protein degraders.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] They consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[1][3] The efficiency of a PROTAC is determined by its ability to form a stable ternary complex with the POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][4]
The Central Role of the Linker in Optimizing Potency
The linker is not merely a passive connector; its length, composition, and attachment points are critical determinants of a PROTAC's potency and pharmacokinetic properties.[1] Optimization of the linker can significantly impact the stability and conformation of the ternary complex, thereby influencing degradation efficiency.
Comparative Analysis of Linker Strategies
To illustrate the impact of linker modification on PROTAC potency, consider the following hypothetical data for a PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established target in oncology research.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | Polyethylene glycol (PEG) | 8 | 150 | 85 |
| Compound B | Alkyl chain | 8 | 200 | 80 |
| Compound C (Optimized) | Rigidified piperazine | 8 | 25 | 95 |
| Compound D | PEG | 12 | 100 | 90 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy.
The data clearly indicates that while linker length plays a role (Compound D vs. A), the composition and rigidity of the linker can have a more profound effect on potency (Compound C vs. A and B). Rigidifying the linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, leading to a significant improvement in potency.
Experimental Protocols for Validating PROTAC Potency
1. Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of the target protein following PROTAC treatment.
-
Methodology:
-
Seed cells (e.g., human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
-
2. Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the functional consequence of target protein degradation on cell proliferation or survival.
-
Methodology:
-
Seed cells in 96-well plates.
-
Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value, the concentration of the PROTAC that inhibits cell growth by 50%.
-
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in PROTAC action and evaluation, the following diagrams have been generated.
Figure 1. Mechanism of Action for a Proteolysis-Targeting Chimera (PROTAC).
Figure 2. A typical experimental workflow for the validation of PROTAC potency.
Conclusion
The rational design of PROTACs with improved potency is a multifaceted challenge that requires careful consideration of the interplay between the warhead, E3 ligase ligand, and, most critically, the linker. By systematically modifying linker composition and rigidity and employing robust validation assays such as Western blotting and cell viability studies, researchers can effectively identify PROTAC candidates with superior degradation capabilities. The principles and protocols outlined in this guide provide a solid framework for the successful development of next-generation protein degraders.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side assessment of different cereblon ligands for targeted degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase ligand is a critical step in the development of potent and selective therapeutics for targeted protein degradation (TPD). Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, has become a cornerstone in this field, largely due to the availability of well-characterized small molecule ligands. This guide provides a side-by-side assessment of different Cereblon ligands, from the foundational immunomodulatory drugs (IMiDs) to next-generation Cereblon E3 Ligase Modulators (CELMoDs), supported by experimental data to inform rational drug design.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Cereblon ligands function as "molecular glues," inducing a novel protein-protein interaction between CRBN and a neosubstrate—either a target protein for degradation in the context of a Proteolysis Targeting Chimera (PROTAC) or an endogenous protein in the case of CELMoDs.[1] This induced proximity within the CRL4-CRBN E3 ubiquitin ligase complex leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] This event-driven pharmacology offers a distinct advantage over traditional occupancy-driven inhibitors, enabling the degradation of proteins previously considered "undruggable."[3][4]
Comparative Analysis of Cereblon Ligands
The selection of a Cereblon ligand can significantly impact the potency, selectivity, and physicochemical properties of a degrader molecule. The following tables summarize key performance metrics for commonly used CRBN ligands.
Table 1: Binding Affinities of Common Cereblon Ligands
Binding affinity to Cereblon is a crucial initial parameter for a functional degrader. While affinities of isolated thalidomide-binding domains are generally lower than those for the full-length CRBN-DDB1 complex, they provide a valuable metric for initial comparison.
| Ligand | Protein Construct | Assay Method | Dissociation Constant (Kd) | Reference(s) |
| Thalidomide | CRBN-DDB1 | TR-FRET | ~117 nM | [5] |
| Lenalidomide | CRBN-DDB1 | ITC | 0.64 µM | [6] |
| Lenalidomide | CRBNmidi | ITC | 2.9 µM | [7] |
| Pomalidomide | CRBN/DDB1 | HTRF | IC50 < 50 nM | [8] |
| CC-122 (Avadomide) | CRBN | Not Specified | Not Specified | [3] |
| CC-220 (Iberdomide) | CRBN | Not Specified | Higher than lenalidomide and pomalidomide | [9] |
| CC-885 | CRBN | Not Specified | Not Specified | [3] |
Note: Kd values can vary significantly based on the protein construct and assay conditions used.
Table 2: Performance of CRBN Ligand-based PROTACs Targeting BRD4
The degradation efficiency of a PROTAC is a key determinant of its therapeutic potential. The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are standard metrics for comparison. The following data is derived from studies on PROTACs targeting the BET bromodomain protein BRD4.
| PROTAC | CRBN Ligand | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-825 | Pomalidomide | Burkitt's Lymphoma (BL) cell lines | < 1 nM | Not Reported | [10][11] |
| dBET6 | Thalidomide | Not Specified | ~10 nM (BRD4BD1), ~50 nM (BRD4BD2) | Not Reported | [12] |
| BD-7148 | Pomalidomide derivative | RS4;11 | 0.2 nM | >90% | [13] |
| BD-9136 | Pomalidomide derivative | Multiple cancer cell lines | 0.1-4.7 nM | >90% | [13] |
| Unnamed PROTAC | Phenyl Glutarimide | Not Specified | 775 nM | ~80% | [14] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker) and the cell line used.
Table 3: Physicochemical Properties of First-Generation IMiDs
The physicochemical properties of the CRBN ligand can influence the overall characteristics of the resulting degrader, including solubility and cell permeability.
| Ligand | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Reference(s) |
| Thalidomide | 258.23 | 0.61 | ~50 µg/mL | [15][16] |
| Lenalidomide | 259.26 | 0.35 | ~0.4-0.5 mg/mL (in less acidic buffers) | [17] |
| Pomalidomide | 273.25 | 0.86 | Poorly soluble | [18] |
Selectivity and Off-Target Effects
A critical consideration in the design of CRBN-based degraders is the potential for off-target degradation of endogenous neosubstrates. First-generation IMiDs are known to induce the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which is linked to their therapeutic efficacy in multiple myeloma but can be an undesirable off-target effect in other contexts.[19][20] Newer generation CELMoDs and rationally designed PROTACs aim to minimize these off-target effects by modifying the CRBN ligand or optimizing the linker attachment point.[3][20] For instance, some novel phenyl-substituted isoindolinone-based CRBN ligands have been shown to circumvent the degradation of classical IMiD neosubstrates.[3]
Experimental Protocols
Accurate and reproducible experimental data are essential for the side-by-side assessment of Cereblon ligands. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CRBN Binding
This assay quantitatively measures the binding affinity of a compound to Cereblon in a competitive format.[5][21]
-
Principle: The assay relies on the displacement of a fluorescently labeled tracer from a tagged CRBN protein by the test compound. A donor fluorophore (e.g., Europium-labeled anti-tag antibody) and an acceptor fluorophore (on the tracer) are brought into proximity upon tracer binding to CRBN, resulting in a high FRET signal. Unlabeled test compounds compete with the tracer, leading to a decrease in the FRET signal.[21]
-
Reagents:
-
Procedure:
-
Add diluted test compounds to the assay plate.
-
Add the tagged CRBN protein and incubate.
-
Add a pre-mixed solution of the donor-labeled antibody and the fluorescent tracer.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[21]
-
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value, which can be used to calculate the binding affinity (Kd).
Western Blotting for Protein Degradation
This technique is used to visualize and quantify the reduction in the levels of a target protein following treatment with a degrader.[1]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the protein of interest and a loading control.
-
Reagents:
-
Cell line expressing the protein of interest
-
Degrader compound and vehicle control (e.g., DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for SDS-PAGE and protein transfer (e.g., polyacrylamide gels, transfer buffer, PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with a serial dilution of the degrader compound for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in ice-cold lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibody followed by the HRP-conjugated secondary antibody.[1]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the degrader concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[10]
Conclusion
The landscape of Cereblon ligands for targeted protein degradation is rapidly expanding. While first-generation IMiDs laid the groundwork, newer CELMoDs and novel CRBN-binding scaffolds offer opportunities to improve potency, selectivity, and physicochemical properties, while minimizing off-target effects.[3][22] The choice of a Cereblon ligand is a multifaceted decision that requires careful consideration of binding affinity, degradation efficiency, and the desired selectivity profile for the therapeutic target of interest. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these critical components in the design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncopia Therapeutics presents new CRBN ligands and its PROTACs | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
confirming the mechanism of action for PD 4'-oxyacetic acid-induced protein degradation
For researchers, scientists, and drug development professionals, this guide provides a framework for elucidating the mechanism of action of novel protein-degrading molecules, using the hypothetical "PD 4'-oxyacetic acid" as a case study. By comparing its potential mechanisms to established technologies like PROTACs and molecular glues, we offer a roadmap for experimental validation.
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1] Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own machinery to eliminate the target protein entirely.[1] The ubiquitin-proteasome system (UPS) is central to this process, acting as a cellular disposal system that can be co-opted by small molecules to induce the degradation of specific proteins.[2][3]
This guide will compare the well-established mechanisms of two major classes of TPD agents—PROTACs and molecular glues—and provide a structured approach to investigate and confirm the mechanism of a novel agent, exemplified by "this compound."
Established Mechanisms of Targeted Protein Degradation
The two most prominent strategies for inducing targeted protein degradation are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. While both ultimately lead to the ubiquitination and subsequent proteasomal degradation of a target protein, their modes of action differ significantly.
PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1][4][5] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5][6]
Molecular Glues: In contrast, molecular glues are typically smaller, monovalent molecules that induce or stabilize an interaction between an E3 ligase and a target protein that would not normally occur.[4][5][6] They essentially "glue" the two proteins together, leading to the target's ubiquitination and degradation.[6] A classic example is the immunomodulatory drug thalidomide, which recruits new substrates to the Cereblon (CRBN) E3 ligase.[5]
Comparative Analysis of TPD Technologies
The table below summarizes the key characteristics of PROTACs and molecular glues, providing a basis for classifying a novel degrader like "this compound."
| Feature | PROTACs (Proteolysis-Targeting Chimeras) | Molecular Glues | "this compound" (Hypothetical) |
| Structure | Bifunctional: Two ligands joined by a linker.[4][5] | Monovalent small molecule.[5][7] | To be determined (TBD). |
| Mechanism of Action | Induces proximity between target protein and E3 ligase via a ternary complex.[4][6] | Induces or stabilizes a novel protein-protein interaction between the target and E3 ligase.[5][6] | TBD. |
| Molecular Weight | Generally higher due to the bifunctional nature and linker.[6] | Generally lower, often with better pharmacokinetic properties.[1][6] | TBD. |
| Discovery | Rational design based on known ligands for the target and E3 ligase. | Often discovered through phenotypic screening; rational design is more challenging.[4] | TBD. |
| E3 Ligase Interaction | Binds directly to a known E3 ligase ligand binding site. | Modifies the surface of the E3 ligase to create a new binding interface for the target.[6] | TBD. |
Elucidating the Mechanism of "this compound"
To determine the mechanism of action for a novel degrader such as one involving "this compound," a systematic experimental approach is required. The following protocols outline key experiments to differentiate between a PROTAC-like or molecular glue-like mechanism.
Experimental Protocols
1. Target Engagement and Degradation:
-
Objective: To confirm that "this compound" induces the degradation of the target protein (PD) in a proteasome-dependent manner.
-
Methodology:
-
Treat cells expressing the target protein with varying concentrations of "this compound" for different time points.
-
In parallel, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) before adding the degrader.
-
Lyse the cells and perform Western blotting to detect the levels of the target protein.
-
-
Expected Outcome: A dose- and time-dependent decrease in the target protein level that is rescued by the proteasome inhibitor would confirm proteasome-dependent degradation.
2. Ternary Complex Formation:
-
Objective: To determine if "this compound" facilitates the formation of a ternary complex between the target protein and an E3 ligase.
-
Methodology (Co-Immunoprecipitation):
-
Treat cells with "this compound."
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Perform Western blotting on the immunoprecipitated sample to detect the presence of a known E3 ligase (e.g., VHL, CRBN).
-
-
Expected Outcome: The presence of the E3 ligase in the immunoprecipitated sample only in the presence of the degrader would indicate the formation of a ternary complex.
3. In Vitro Ubiquitination Assay:
-
Objective: To directly demonstrate that "this compound" promotes the ubiquitination of the target protein.
-
Methodology:
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add "this compound" to the reaction mixture.
-
Incubate and then stop the reaction.
-
Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin.
-
-
Expected Outcome: The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein in the presence of the degrader would confirm its role in promoting ubiquitination.
Visualizing the Mechanisms and Workflows
To further clarify the concepts, the following diagrams illustrate the key pathways and experimental logic.
References
- 1. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. emolecules.com [emolecules.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 7. What are the different types of drugs available for Degrader-antibody conjugates? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for PD 4'-oxyacetic acid: A General Safety Guide
Disclaimer: A specific Safety Data Sheet (SDS) for "PD 4'-oxyacetic acid" was not located. The following procedures are based on safety data for structurally related compounds, including various chlorinated phenoxyacetic acids and acetic acid. It is imperative to obtain and follow the specific SDS from the manufacturer for "this compound" before handling or disposal.
This guide provides essential safety and logistical information for the proper disposal of chemical waste, presumed to be similar in hazard to other acetic acid derivatives. Researchers, scientists, and drug development professionals should use this information as a baseline for establishing safe laboratory practices.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure all personnel are familiar with the potential hazards. Based on related compounds, this compound may be harmful if swallowed, cause serious eye damage, and may cause skin or respiratory irritation.[1][2] It is also noted to be very toxic to aquatic life.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[2][3]
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or vapors are generated.[3]
**Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Waste Collection:
-
Collect all waste materials, including contaminated consumables (e.g., pipette tips, gloves, paper towels), in the designated hazardous waste container.
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[8][9]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
-
Clean the spill area thoroughly with soap and water, and collect all cleanup materials as hazardous waste.[4]
-
-
Final Disposal:
Hazard Summary of Related Compounds
The following table summarizes hazard information for compounds structurally similar to this compound. This data should be used for preliminary hazard assessment only.
| Hazard Classification | Description | Related Compounds | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | 2,4-Dichlorophenoxyacetic acid | [1] |
| Eye Damage/Irritation | Causes serious eye damage. | 2,4-Dichlorophenoxyacetic acid | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Acetic acid | [8] |
| Skin Sensitization | May cause an allergic skin reaction. | 2,4-Dichlorophenoxyacetic acid | [1] |
| Respiratory Irritation | May cause respiratory irritation. | 2,4-Dichlorophenoxyacetic acid | [1] |
| Aquatic Hazard | Very toxic to aquatic life. | 2,4-Dichlorophenoxyacetic acid | [1] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of a hazardous chemical like this compound.
Caption: Workflow for Safe Chemical Waste Disposal.
This guide is intended to promote a culture of safety in the laboratory. Always prioritize obtaining the specific Safety Data Sheet for any chemical you are working with and consult your institution's Environmental Health and Safety department for specific disposal policies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. uwm.edu [uwm.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. itwreagents.com [itwreagents.com]
- 9. dam.assets.ohio.gov [dam.assets.ohio.gov]
Essential Safety and Handling Guide for 4-Chlorophenoxyacetic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for "PD 4'-oxyacetic acid" was not located. This guide is based on safety protocols for the closely related and structurally similar compound, 4-Chlorophenoxyacetic acid, as well as general best practices for handling carboxylic acids in a laboratory setting. It is imperative to treat this compound as potentially hazardous and handle it with care.
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | Inspect gloves for any signs of degradation or perforation before use.[3][4][5] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3][4] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any potential vapors, dust, or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][3] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[1][4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[3] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent accidents and maintain chemical integrity.
Handling:
-
Always work in a well-ventilated area, preferably a chemical fume hood, to minimize dust and aerosol generation.[1][3]
Storage:
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Avoid storing in metal cabinets which may be susceptible to corrosion.[6]
Spill and Disposal Plan
Proper management of spills and waste is crucial for environmental safety and regulatory compliance.
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access.
-
Use Proper PPE: Wear the personal protective equipment outlined in the table above.[1]
-
Containment: For solid spills, use dry clean-up procedures to avoid generating dust.[4] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Waste Disposal:
-
Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[3]
-
Disposal: Dispose of the chemical waste at an approved waste disposal facility in accordance with local, state, and federal regulations.[4] Contaminated PPE should also be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of 4-Chlorophenoxyacetic acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
